2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
Description
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3 |
InChI Key |
KZSZCKIVIREPLX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Within this context, multi-substituted pyridines such as 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde represent highly valuable, yet synthetically challenging, intermediates.
Core Structural Motifs and Their Significance
The target molecule, 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, is characterized by a unique arrangement of functional groups, each contributing to its potential as a versatile building block in organic synthesis.
| Functional Group | Position | Role and Significance in Synthesis |
| Pyridine Ring | Core | Aromatic heterocycle, crucial for biological activity.[1] |
| Bromo Group | 2 | A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.[2][3] |
| Methoxymethoxy (MOM) Group | 3 | An acid-labile protecting group for the hydroxyl functionality, allowing for selective reactions at other positions. |
| Carbaldehyde Group | 4 | A key functional group for forming various C-C and C-N bonds, such as in reductive amination, Wittig reactions, and the synthesis of heterocycles.[4] |
Proposed Synthetic Strategy: A Multi-step Approach
The synthesis of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde necessitates a carefully designed, multi-step sequence. The proposed strategy, outlined below, leverages established transformations in heterocyclic chemistry to construct the target molecule efficiently.
Sources
3-MOM protected 2-bromopyridine derivatives literature review
Executive Summary
3-(Methoxymethoxy)-2-bromopyridine is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of the kynurenine pathway (e.g., IDO1/TDO inhibitors). Its strategic value lies in its orthogonal reactivity :
-
C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
C3-MOM Ether: A robust protecting group that doubles as a strong Directed Metalation Group (DMG) , enabling regioselective functionalization at the C4 position via Directed Ortho Metalation (DoM).
This guide details the synthesis, functionalization, and mechanistic considerations for this scaffold, with a focus on controlling the competition between C4-lithiation and the "Halogen Dance" rearrangement.
Part 1: Synthesis of 3-MOM-2-Bromopyridine
The synthesis of the title compound is achieved through the O-alkylation of 2-bromo-3-hydroxypyridine. Unlike simple methylation, the installation of the Methoxymethyl (MOM) group requires careful handling of the carcinogenic reagent MOMCl (chloromethyl methyl ether) and strict anhydrous conditions.
Protocol 1: MOM Protection
Reaction:
Reagents & Materials:
-
Substrate: 2-Bromo-3-hydroxypyridine (1.0 equiv)[1]
-
Reagent: Chloromethyl methyl ether (MOMCl) (1.2–1.5 equiv)
-
Base: Potassium tert-butoxide (
-BuOK) (1.5 equiv) or Sodium Hydride (NaH) -
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask and cool under a stream of nitrogen. Charge with 2-bromo-3-hydroxypyridine and anhydrous THF.
-
Deprotonation: Cool the solution to 0°C. Add
-BuOK portion-wise (or NaH). The solution will likely change color (often yellow/orange) as the pyridinyl anion forms. Stir for 30 minutes at 0°C to ensure complete deprotonation. -
Alkylation: Add MOMCl dropwise via syringe. Caution: MOMCl is a carcinogen; use extreme care and appropriate PPE.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc ( ). Wash combined organics with water and brine.[2][3] Dry over Na SO , filter, and concentrate. -
Purification: Flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Quantitative Data:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 85–95% | High efficiency due to strong nucleophilicity of the phenoxide. |
| Appearance | Colorless/Pale Oil | Solidifies upon standing or cooling. |
| Stability | High | Stable to base (LDA,
Part 2: Functionalization & Reactivity (The Core)
The defining feature of 3-MOM-2-bromopyridine is its reactivity with organolithiums. The MOM group coordinates lithium, directing deprotonation to the C4 position . However, the presence of the C2-Bromine introduces a risk of Halogen Dance (HD) —a base-catalyzed migration of the halogen to a more stable position.
Mechanism: DoM vs. Halogen Dance
At low temperatures (
Caption: Kinetic C4-lithiation pathway (solid lines) vs. potential thermodynamic Halogen Dance (dashed).
Protocol 2: Regioselective C4-Formylation
This protocol yields 2-bromo-3-(methoxymethoxy)isonicotinaldehyde , a key intermediate for IDO1 inhibitors [1].
Reagents:
-
Substrate: 3-MOM-2-bromopyridine
-
Base: Lithium Diisopropylamide (LDA) (1.2 equiv)
-
Electrophile: Ethyl Formate or DMF (1.5 equiv)
-
Solvent: Anhydrous THF
Methodology:
-
LDA Generation: Generate LDA in situ by adding
-BuLi to diisopropylamine in THF at C, or use commercial LDA. -
Lithiation: Add a solution of 3-MOM-2-bromopyridine in THF dropwise to the LDA solution at
C .-
Critical Control Point: Maintain temperature strictly below
C to prevent Halogen Dance or benzyne formation. -
Stir for 30–60 minutes. The solution typically turns deep red/brown.
-
-
Trapping: Add the electrophile (e.g., Ethyl Formate) dropwise.
-
Quench: Stir for 30 minutes at
C, then quench with AcOH or saturated NH Cl before removing the cooling bath. -
Result: This installs a formyl group at C4. The C2-Br remains intact.
Part 3: Downstream Applications
Once functionalized at C4, the scaffold is primed for cross-coupling at C2.
Suzuki-Miyaura Coupling
The C2-bromine is sterically hindered by the C3-MOM group but remains highly reactive towards Pd(0) oxidative addition.
Typical Conditions:
-
Catalyst: Pd(PPh
) or Pd (dba) / PCy (for more hindered substrates). -
Base: K
PO or Na CO . -
Solvent: Dioxane/Water or Toluene/Water.
-
Application: Coupling with 2-methylpyridine-4-boronic acid yields bi-heteroaryl scaffolds used in kynurenine pathway inhibition [1].
Deprotection
The MOM group is cleaved under acidic conditions to reveal the 3-hydroxyl group, often the final step in drug synthesis to release a hydrogen-bond donor/acceptor motif.
-
Conditions: 6M HCl in isopropanol or TFA/DCM (1:1).
-
Temperature: RT to
C.
References
-
US Patent 2016/0046596 A1 . Inhibitors of the Kynurenine Pathway. Curadev Pharma Private Ltd. (2016). Link
- Source of Protocol: Describes the synthesis of 2-bromo-3-(methoxymethoxy)
-
Snieckus, V. Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews (1990). Link
- Mechanistic Grounding: Foundational text on DoM and the hierarchy of directing groups (MOM > Br).
-
Schlosser, M. The Halogen Dance: A Dance of the Spirits. Angewandte Chemie International Edition (2005). Link
- Mechanistic Grounding: Detailed analysis of the halogen migration mechanism in lithi
Sources
The Chemical Stability and Synthetic Utility of Methoxymethoxy Pyridine Aldehydes: A Technical Whitepaper
Executive Summary
Methoxymethoxy (MOM) pyridine aldehydes are highly versatile, albeit sensitive, intermediates in modern medicinal chemistry. They serve as critical building blocks for synthesizing complex therapeutics, including histone deacetylase (HDAC) inhibitors for idiopathic pulmonary fibrosis[1] and mitochondrial Complex II inhibitors such as Atpenin A5 analogs[2]. Handling these molecules requires a rigorous understanding of orthogonal protecting group chemistry. This whitepaper provides an in-depth analysis of the chemical stability of these trifunctional molecules, detailing the mechanistic causality governing their reactivity, degradation pathways, and field-proven handling protocols.
Structural Anatomy & Electronic Crosstalk
The reactivity of a MOM-pyridine aldehyde is dictated by the electronic interplay of its three distinct functional groups:
-
The Pyridine Core: An electron-deficient aromatic heterocycle with a basic nitrogen atom. It is highly resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and oxidation to the corresponding N-oxide[3].
-
The Methoxymethoxy (MOM) Ether: An acetal-type protecting group (–OCH₂OCH₃). While robust against strong bases and nucleophiles, it is highly labile to Brønsted and Lewis acids[4]. Crucially, the MOM group acts as a powerful Directed Metalation Group (DMG), coordinating organolithium reagents to facilitate regioselective functionalization[5].
-
The Aldehyde Moiety: A highly electrophilic carbonyl center. It is prone to nucleophilic addition, over-oxidation to carboxylic acids[6], and base-catalyzed condensations.
Chemical Stability Matrix
The orthogonal stability of the MOM and aldehyde groups requires precise environmental control during multistep syntheses.
Acidic and Lewis Acidic Vulnerabilities
The MOM ether is fundamentally an acetal. Under acidic conditions (e.g., HCl, TFA), protonation of the ether oxygen induces the formation of a highly reactive oxocarbenium ion, which is subsequently trapped by water to release formaldehyde, methanol, and the free hydroxypyridine. Furthermore, Lewis acids such as TiCl₄, BBr₃, or even Lewis-acidic hydrides like DIBAL-H can coordinate to the MOM oxygen, catalyzing unintended cleavage[4].
Oxidative and Reductive Sensitivities
Pyridinecarboxaldehydes are susceptible to auto-oxidation upon prolonged exposure to air and light, converting the aldehyde to a carboxylic acid[6]. Stronger oxidants (e.g., H₂O₂/AcOH) will simultaneously oxidize the pyridine nitrogen to form an N-oxide[3]. Conversely, reductive conditions must be chosen carefully. While the MOM group is stable to nucleophilic hydrides like NaBH₄, the aldehyde will rapidly reduce to a primary alcohol.
Degradation and transformation pathways of MOM-pyridine aldehydes.
Quantitative Stability Data
Table 1 summarizes the specific stability metrics and primary degradation pathways across various reaction conditions.
Table 1: Chemical Stability Matrix for Methoxymethoxy Pyridine Aldehydes
| Condition | Reagents | MOM Group | Aldehyde Group | Pyridine Core | Kinetic Vulnerability / Primary Pathway |
| Aqueous Acid | 1M HCl, 25 °C | Labile | Stable | Stable | Rapid MOM cleavage to hydroxypyridine ( |
| Lewis Acids | TiCl₄, DIBAL-H | Labile | Reactive | Stable | Chelation-driven cleavage; DIBAL-H causes simultaneous reduction[4]. |
| Aqueous Base | 1M NaOH, 25 °C | Stable | Labile | Stable | Base-catalyzed aldol condensation or Cannizzaro reaction ( |
| Oxidation | H₂O₂/AcOH, 25 °C | Stable | Labile | Labile | Aldehyde oxidizes to acid[6]; Pyridine oxidizes to N-oxide ( |
| Reduction | NaBH₄, 0 °C | Stable | Labile | Stable | Rapid, clean reduction of aldehyde to primary alcohol ( |
Regioselective Synthesis via Directed Ortho-Metalation (DoM)
The synthesis of MOM-pyridine aldehydes relies heavily on the strong chelating effect of the MOM group. For instance, treating 3-(methoxymethoxy)pyridine with n-butyllithium (n-BuLi) results in highly regioselective lithiation at the C-4 position[5]. The lithium atom coordinates with the oxygen atoms of the MOM group, stabilizing the transition state and directing the basic alkyl carbanion to abstract the adjacent ortho-proton. Subsequent trapping with N,N-dimethylformamide (DMF) yields the 4-carboxaldehyde.
Directed ortho-lithiation (DoM) workflow for regioselective formylation.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify structural integrity without triggering the degradation pathways outlined in Section 3.
Protocol 1: Synthesis of 3-(Methoxymethoxy)pyridine-4-carboxaldehyde
-
Causality & Design: The MOM group acts as a DMG. The addition of TMEDA breaks down n-BuLi hexamers, increasing the basicity and kinetic reactivity of the organolithium reagent. The cryogenic temperature (–78 °C) prevents nucleophilic attack of n-BuLi on the pyridine ring (Chichibabin-type side reactions).
-
Step-by-Step Workflow:
-
Flame-dry a Schlenk flask under argon. Add 3-(methoxymethoxy)pyridine (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.
-
Add TMEDA (1.1 equiv) to the solution and cool the mixture to –78 °C using a dry ice/acetone bath.
-
Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes) over 15 minutes. Observation: The solution typically turns deep red/orange, indicating the formation of the lithiated species.
-
Stir at –78 °C for 1 hour to ensure complete metalation.
-
Add anhydrous DMF (1.5 equiv) dropwise. Causality: DMF acts as the formylating electrophile, reacting with the aryllithium to form a stable tetrahedral hemiaminal intermediate.
-
Stir for 30 minutes at –78 °C, then allow the reaction to warm to 0 °C.
-
Self-Validating Quench: Quench cautiously with saturated aqueous NH₄Cl. The mildly acidic NH₄Cl breaks down the hemiaminal to release the aldehyde without cleaving the acid-sensitive MOM group.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Validation Checkpoint: TLC (Hexanes/EtOAc) should show a new, lower
spot (UV active at 254 nm). Crude ¹H NMR must exhibit an aldehyde proton singlet at ~10.0–10.5 ppm and retain the MOM –OCH₂O– singlet at ~5.3 ppm.
Protocol 2: Chemoselective Deprotection of the MOM Ether
-
Causality & Design: MOM ethers require acidic hydrolysis for cleavage[4]. However, pyridine aldehydes are sensitive to harsh aqueous acids which can cause hydration or polymerization. Using a controlled anhydrous acidic environment (e.g., TFA in CH₂Cl₂) ensures clean deprotection.
-
Step-by-Step Workflow:
-
Dissolve the MOM-pyridine aldehyde in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.
-
Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.
-
Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validating Quench: Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH ~7. Causality: Over-basification must be strictly avoided to prevent base-catalyzed aldol condensations of the newly freed hydroxypyridine aldehyde.
-
Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
-
-
Validation Checkpoint: ¹H NMR will show the disappearance of the MOM singlets (methylene at ~5.3 ppm, methyl at ~3.4 ppm) and the appearance of a broad phenolic/hydroxypyridine –OH peak, while the aldehyde peak (~10 ppm) remains intact.
References
-
Title: 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method Source: ChemicalBook URL: 1
-
Title: Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 Source: PubMed Central (PMC) URL: 2
-
Title: Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group Source: Benchchem URL: 4
-
Title: Synthesis of Azacridone A (Referencing Winkle & Ronald on Directed Metalation) Source: Organic Letters - ACS Publications URL: 5
-
Title: Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde Source: ChemicalBook URL: 6
-
Title: Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity Source: PubMed URL: 3
Sources
- 1. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
Strategic Sourcing & Synthesis Guide: 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
Part 1: Executive Summary & Strategic Sourcing
The "Make vs. Buy" Reality
2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is a specialized non-commodity intermediate . Unlike standard catalog reagents, this compound is typically generated in situ or synthesized on-demand for high-value campaigns, particularly in the development of IDO1/IDO2 inhibitors (Kynurenine pathway modulation) and HIV integrase inhibitors .
While the final aldehyde is rarely available "off-the-shelf" for immediate dispatch, its direct precursor (the MOM-protected bromide) and the raw starting material (the hydroxypyridine) are commercially stable. Therefore, the most reliable sourcing strategy involves a Tiered Procurement Approach .
Tiered Supplier Ecosystem
| Tier | Strategy | Target Compound | Typical Lead Time | Recommended Vendors |
| Tier 1 | Direct Precursor Sourcing | 2-Bromo-3-(methoxymethoxy)pyridine (CAS: 162271-10-5) | 1-2 Weeks | Fisher Scientific , ChemScene , LabChem , Combi-Blocks |
| Tier 2 | Raw Material Sourcing | 2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) | 2-5 Days | Sigma-Aldrich , BLD Pharm , Enamine , WuXi AppTec |
| Tier 3 | Custom Synthesis | Full Target Aldehyde | 4-8 Weeks | Pharmablock , WuXi AppTec , Syngene |
Procurement Note: For pilot-scale (>100g) needs, contracting a Tier 3 CRO to perform the Lithiation-Formylation step (detailed in Part 2) is often more cost-effective than buying the Tier 1 precursor at gram-scale prices.
Part 2: Technical Profile & Synthesis Logic
Chemical Identity[1][2][3][4]
-
IUPAC Name: 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
-
Common Name: MOM-protected 2-bromo-3-hydroxyisonicotinaldehyde
-
Molecular Formula: C
H BrNO -
Key Functionality:
-
2-Br: Handle for Suzuki/Stille couplings.
-
3-OMOM: Masked hydroxyl (directing group for lithiation).
-
4-CHO: Electrophile for condensation/reductive amination.
-
The "Self-Validating" Synthesis Protocol
The synthesis relies on Directed Ortho-Metalation (DoM) . The Methoxymethoxy (MOM) group is not just a protecting group; it is a Directed Metalation Group (DMG) that coordinates lithium, ensuring exclusive regioselectivity at the C4 position.
Workflow Diagram (Graphviz)
Caption: Synthesis workflow leveraging the MOM group as a Directing Metalation Group (DMG) for regioselective C4-formylation.
Detailed Experimental Methodology
Derived from Patent US20160046596A1 and standard pyridine lithiation protocols.
Step 1: MOM Protection[1][2]
-
Dissolution: Dissolve 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) in anhydrous THF under N
. -
Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise. Stir for 30 min.
-
Why: t-BuOK is preferred over NaH for cleaner solubility profiles in THF.
-
-
Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise.
-
Safety: MOM-Cl is a carcinogen. Use strictly in a fume hood.
-
-
Workup: Quench with water, extract with EtOAc.
-
Validation (NMR): Look for MOM singlets:
3.48 (3H, s, OMe) and 5.25 (2H, s, OCH O).
Step 2: Regioselective Lithiation & Formylation
-
Base Preparation: Generate LDA fresh or use commercial solution. Cool anhydrous THF to -78°C.
-
Metalation: Add solution of 2-Bromo-3-(methoxymethoxy)pyridine (CAS 162271-10-5) slowly. Stir for 1 hour at -78°C.
-
Quench: Add Ethyl Formate or DMF (1.5 eq) dropwise. Stir 30 min at -78°C, then warm to RT.
-
Isolation: Quench with saturated NH
Cl. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Part 3: Quality Assurance & Handling
Analytical Validation (Self-Validating System)
To ensure the formylation occurred at C4 (and not C6 or halogen dance to C5), check the coupling constants in
| Feature | Expected Signal | Interpretation |
| Aldehyde Proton | Confirms successful formylation. | |
| Aromatic Region | Two Doublets (d) | The product has protons at C5 and C6. |
| Coupling Constant ( | Characteristic of vicinal protons on pyridine (H5-H6). | |
| Impurity Flag | Singlets in Ar region | Indicates substitution at C6 (para-like pattern) or loss of Bromine. |
Stability & Storage
-
Acid Sensitivity: The MOM group is acid-labile. Avoid acidic workups (e.g., 1M HCl washes). Use NH
Cl or neutral buffers. -
Temperature: Store the aldehyde at -20°C under Argon. Aldehydes are prone to oxidation to carboxylic acids over time.
References
-
Synthesis of Precursor (MOM-Protection)
- Source: Patent US20160046596A1 (Inhibitors of the kynurenine p
- Context: Describes the conversion of 2-bromo-3-hydroxypyridine to 2-bromo-3-(methoxymethoxy)pyridine using MOM-Cl and t-BuOK.
-
URL:
-
Lithiation Protocol (Formylation)
- Source: Patent EP2970173B1 (Inhibitors of the Kynurenine P
- Context: Details the LDA-mediated lithiation of the MOM-protected pyridine and quenching with ethyl form
-
URL:
-
Precursor Availability (CAS 162271-10-5)
-
Raw Material Availability (CAS 6602-32-0)
- Source: PubChem Compound Summary.
- Context: 2-Bromo-3-hydroxypyridine physical properties and vendor aggreg
-
URL:
Sources
- 1. US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Bromo-3-(methoxymethoxy)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-BroMo-3-(MethoxyMethoxy)pyridine, 96% CAS#: 162271-10-5 [chemicalbook.com]
- 7. CAS RN 162271-10-5 | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. 2-BroMo-3-(MethoxyMethoxy)pyridine, 96% | 162271-10-5 [amp.chemicalbook.com]
- 10. 2-Bromo-3-(methoxymethoxy)pyridine, 96% [labchem.co.za]
Methodological & Application
Application Note: Directed Ortho Metalation (DoM) of 3-(Methoxymethoxy)pyridine
Executive Summary
The functionalization of the pyridine ring remains a cornerstone of medicinal chemistry, given the prevalence of this heterocycle in FDA-approved therapeutics. This guide details the Directed Ortho Metalation (DoM) of 3-(methoxymethoxy)pyridine , a substrate where the methoxymethoxy (MOM) group serves as a robust Directed Metalation Group (DMG).
Unlike simple electrophilic aromatic substitution, which is sluggish and regiochemically poor for electron-deficient pyridines, DoM allows for precise, high-yield functionalization. This protocol focuses on the C-2 regioselectivity inherent to this substrate due to the synergistic coordination of the ring nitrogen and the MOM group, while also providing a strategy to access the C-4 position via blocking techniques.
Mechanistic Insight & Regiocontrol
The "Optional Site Selectivity" Principle
In 3-substituted pyridines bearing an oxygen-based DMG (like MOM), two ortho sites are available for deprotonation: C-2 and C-4 .
-
C-2 (The Kinetic Product): Lithiation at C-2 is overwhelmingly favored (>95:5 ratio) due to the Complex Induced Proximity Effect (CIPE) . The lithium base coordinates simultaneously to the pyridine nitrogen lone pair and the oxygen of the MOM group, forming a stable 5-membered chelate. This "double coordination" significantly lowers the pKa of the C-2 proton relative to C-4.
-
C-4 (The Thermodynamic/Steric Product): Accessing C-4 typically requires blocking C-2 or utilizing extreme steric bulk in the base, though the latter is often insufficient to overcome the electronic preference for C-2.
Visualization of the Coordination Sphere
Figure 1: Mechanistic pathway demonstrating the kinetic preference for C-2 lithiation due to N-Li-O chelation.
Pre-requisite Synthesis: Preparation of 3-(MOM)pyridine
Before attempting DoM, the starting material must be synthesized from 3-hydroxypyridine. Commercial sources vary in quality; in-house synthesis is recommended for reproducibility.
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving.
Protocol A: MOM Protection
-
Reagents: 3-Hydroxypyridine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), MOM-Cl (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Suspend NaH in DMF at 0°C under Argon.
-
Add 3-hydroxypyridine portion-wise (gas evolution!). Stir for 30 min at 0°C.
-
Add MOM-Cl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMF) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield: Typically 85-95%.
-
Core Protocol: C-2 Functionalization
This is the standard workflow for introducing electrophiles at the C-2 position.
Base Selection:
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Recommended.[1] Non-nucleophilic. Eliminates risk of nucleophilic attack on the pyridine ring.
-
t-BuLi: Effective, but requires careful handling (pyrophoric).
-
n-BuLi/TMEDA: Usable, but carries a higher risk of side reactions (alkyl addition to the ring).
Protocol B: C-2 Directed Ortho Metalation
Reaction Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| 3-(MOM)pyridine | 1.0 | Substrate |
| LiTMP (freshly prep) | 1.2 | Base |
| THF (anhydrous) | 5.0 mL | Solvent |
| Electrophile (E+) | 1.5 | Trapping Agent |
Step-by-Step Procedure:
-
Base Preparation (LiTMP):
-
In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF at -78°C.
-
Add n-BuLi (1.2 eq) dropwise.
-
Warm to 0°C for 15 min, then cool back to -78°C.
-
-
Metalation:
-
Dissolve 3-(MOM)pyridine (1.0 eq) in THF (1 mL).
-
Add the substrate solution dropwise to the LiTMP solution at -78°C.
-
Wait Time: Stir for 45 minutes at -78°C. The solution usually turns yellow/orange, indicating the formation of the lithiated species.
-
Note: Do not allow the temperature to rise above -40°C, or the lithiated pyridine may fragment or dimerize.
-
-
Electrophile Trapping:
-
Add the Electrophile (neat or in THF) rapidly at -78°C.
-
Common Electrophiles:
-
DMF
Aldehyde[2] -
Iodine
Iodide -
TMSCl
Silane -
Hexachloroethane
Chloride
-
-
-
Workup:
-
Stir for 30 min at -78°C, then warm to RT.
-
Quench with sat. NH4Cl (5 mL).
-
Extract with DCM (Dichloromethane) or EtOAc.
-
Dry over MgSO4, filter, and concentrate.
-
Advanced Strategy: Accessing C-4 (The "Blocked" Route)
To functionalize C-4, one must overcome the kinetic preference for C-2. The most reliable method is the Silyl-Blocking Strategy .
Protocol C: C-4 Functionalization Workflow
Figure 2: The "Block-and-Talk" strategy for overriding inherent regioselectivity.
-
Block C-2: Perform Protocol B using TMSCl as the electrophile. Isolate the 2-TMS-3-MOM-pyridine.
-
Lithiate C-4: Subject the 2-TMS derivative to the same metalation conditions (LiTMP, -78°C).
-
Trap: Add your desired electrophile (e.g., Benzaldehyde).
-
Deprotect: Remove the TMS group using TBAF (Tetra-n-butylammonium fluoride) in THF at RT to yield the 3-MOM-4-substituted pyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in THF or Base | Redistill THF over Na/Benzophenone. Titrate n-BuLi before use. |
| Ring Alkylation | Nucleophilic attack by n-BuLi | Switch to LiTMP or LDA . Avoid n-BuLi for electron-deficient rings. |
| Regio-scrambling | Temperature too high | Keep reaction strictly at -78°C . Use a cryostat if possible. |
| Starting Material Recovery | Insufficient deprotonation time | Increase metalation time to 1 hour. Ensure efficient stirring. |
| Product Decomposition | Acidic workup | MOM groups are acid-sensitive. Keep workup neutral or slightly basic. |
References
-
Snieckus, V. (1990).[6][7] Directed Ortho Metalation.[3][6][7][8][9][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Schlosser, M., & Mongin, F. (2007).[11] Pyridine Metalation: From serendipity to strategy. Chemical Society Reviews, 36, 1161-1172.[11] Link
- Gribble, G. W., & Saulnier, M. G. (1982). Directed Ortho Metalation of 3-Halopyridines. Tetrahedron Letters, 23(19), 1983.
-
Knochel, P., et al. (2008).[6] TMPMgCl[6]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Metalation of Functionalized Pyridines. Organic Letters, 10(12), 2497–2500. (Alternative magnesiation strategies). Link
-
Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Journal of Organic Chemistry, 50(25), 5436–5438. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Reductive Amination Using Pyridine-4-carbaldehyde Scaffolds
Introduction: The Strategic Importance of the Pyridin-4-ylmethylamine Moiety
In the landscape of modern drug discovery and development, the pyridin-4-ylmethylamine scaffold is a privileged structural motif. Its presence is integral to a multitude of pharmacologically active agents, where the pyridine ring can engage in critical hydrogen bonding interactions, act as a bioisostere for a phenyl ring with improved solubility, and serve as a versatile handle for further chemical modification. The synthesis of these vital amine intermediates via reductive amination of pyridine-4-carbaldehyde is a cornerstone reaction, valued for its efficiency, reliability, and broad functional group tolerance.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic principles and practical execution of reductive amination protocols centered on pyridine-4-carbaldehyde. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Mechanism: A Tale of Iminium Ion Formation and Hydride Reduction
Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through a two-step sequence that is often performed in a single pot (a "direct" or "in situ" process).[2][3][4] The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of pyridine-4-carbaldehyde. This is followed by dehydration to form a key intermediate: a Schiff base (from a primary amine) or an iminium ion (from a secondary amine).[1] Under the typically neutral to mildly acidic reaction conditions, the imine is protonated to form an iminium ion, which is a highly electrophilic species poised for reduction.[3]
The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion at a much faster rate than the starting aldehyde.[5] This chemoselectivity is the linchpin of a successful one-pot reductive amination.
Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Selecting the Right Tool for the Job: A Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the judicious selection of the reducing agent. For pyridine-4-carbaldehyde, several hydride donors are commonly employed, each with its own set of advantages and disadvantages.
| Reducing Agent | Abbreviation | Key Characteristics | Recommended For |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Mild and highly selective for iminium ions over aldehydes. Tolerates a wide range of functional groups. Effective in aprotic solvents like DCE and THF.[3][6][7] | One-pot, direct reductive aminations. This is the reagent of choice for most applications with pyridine-4-carbaldehyde, offering high yields and minimal side products.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at neutral to slightly acidic pH. Effective in protic solvents like methanol.[5] | One-pot reactions, particularly when protic solvents are preferred. However, its high toxicity and the potential for cyanide contamination in the product and waste stream make it a less desirable option.[3] |
| Sodium Borohydride | NaBH₄ | A strong, less selective reducing agent that can readily reduce the starting aldehyde.[6][7] | Stepwise, indirect reductive aminations. The imine must be pre-formed before the addition of NaBH₄ to avoid reduction of the starting material. This can be a useful strategy to prevent dialkylation of primary amines.[8][9] |
| Pyridine-Borane Complex | A stable and selective reducing agent that can be used in both protic and aprotic solvents. Often used with molecular sieves to drive imine formation.[10] | An alternative to borohydrides, offering mild reaction conditions. |
Workflow for Selecting a Reductive Amination Protocol
Caption: Decision tree for protocol selection.
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended starting point for the reductive amination of pyridine-4-carbaldehyde with a wide range of primary and secondary amines, offering high yields and operational simplicity.[3]
Materials:
-
Pyridine-4-carbaldehyde (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add pyridine-4-carbaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the starting materials in anhydrous DCE or THF (to a concentration of approximately 0.1-0.5 M).
-
Stir the mixture at room temperature for 10-20 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the mixture in one portion. For larger scale reactions, portion-wise addition may be prudent to control any initial exotherm.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like dichloromethane) (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Note on Acetic Acid: For reactions with less reactive amines, the addition of 1 equivalent of acetic acid can catalyze imine formation and accelerate the reaction.[8]
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This two-step, one-pot procedure is particularly useful when reacting pyridine-4-carbaldehyde with primary amines where over-alkylation to the tertiary amine is a concern.[8]
Materials:
-
Pyridine-4-carbaldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure: Step 1: Imine Formation
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.
Step 2: Reduction 3. Cool the reaction mixture to 0 °C in an ice bath. 4. Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise. Caution: Hydrogen gas evolution will occur. 5. Once the addition is complete, remove the ice bath and stir the reaction at room temperature until the reduction is complete (typically 1-3 hours). 6. Quench the reaction by the slow addition of deionized water. 7. Remove the methanol under reduced pressure. 8. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer). 9. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to afford the crude product. 10. Purify as needed by column chromatography.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider the addition of a catalytic amount of acetic acid, particularly when using STAB with less nucleophilic amines.[8] For the NaBH₄ protocol, ensure complete imine formation before adding the reducing agent.
-
Aldehyde Reduction: If you observe significant formation of 4-pyridinemethanol, it indicates that the reducing agent is not sufficiently selective. This is a common issue with NaBH₄ in a one-pot setting.[5] Switching to STAB is the most effective solution.
-
Dialkylation of Primary Amines: The formation of a tertiary amine from a primary amine can be a significant side reaction. Using a stoichiometric amount of the primary amine and employing the stepwise NaBH₄ protocol can help to mitigate this.[8]
-
Purification Challenges: The basic nature of the pyridine nitrogen and the product amine can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can improve separation.
Conclusion
The reductive amination of pyridine-4-carbaldehyde is a powerful and versatile transformation for the synthesis of pharmaceutically relevant pyridin-4-ylmethylamines. The choice of reducing agent and reaction protocol is paramount to achieving high yields and purity. Sodium triacetoxyborohydride has emerged as the reagent of choice for direct, one-pot procedures due to its exceptional mildness and selectivity.[1][3] For cases where side reactions such as dialkylation are a concern, a stepwise approach with sodium borohydride offers a reliable alternative. By understanding the underlying mechanism and the nuances of each protocol, researchers can confidently and efficiently synthesize a diverse array of 4-substituted pyridine derivatives to advance their research and development endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC. [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination. WordPress. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996, May 1). ACS Publications. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Studylib. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. [Link]
-
Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013, February 15). SciSpace. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Elsevier. [Link]
-
Margaretha, P. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
Wittig reaction optimization for 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
Application Note: Precision Wittig Olefination of Sterically Congested Pyridine Carbaldehydes
Executive Summary
This technical note details the optimization of the Wittig olefination for 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde (Compound 1) . This substrate presents a unique "perfect storm" of synthetic challenges: extreme steric congestion due to the contiguous 2,3,4-substitution pattern, the electronic deactivation of the pyridine ring, and the high susceptibility of the C2-Bromine bond to Lithium-Halogen Exchange (Li-HE) side reactions.
Our optimized protocol shifts away from traditional n-BuLi mediated ylide generation, which leads to varying degrees of debromination, favoring instead a Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) system. This approach preserves the critical C2-Br handle for subsequent cross-coupling while navigating the steric bulk of the C3-MOM (methoxymethoxy) group.
Mechanistic Analysis & Challenges
The Substrate Architecture
The target molecule features a pyridine core with three contiguous substituents:
-
C2-Bromine: A critical handle for future functionalization but highly labile to nucleophilic attack or metal-halogen exchange.
-
C3-MOM Ether: A bulky protecting group that exerts significant steric pressure on the adjacent C4-aldehyde.
-
C4-Aldehyde: The electrophilic site for the Wittig reaction.
Failure Modes in Standard Protocols
Standard Wittig protocols often employ n-BuLi to deprotonate the phosphonium salt. In this system, residual n-BuLi or the highly reactive ylide itself can trigger Lithium-Halogen Exchange at the C2 position, leading to the debrominated byproduct (des-bromo pyridine). Furthermore, the bulky C3-MOM group hinders the formation of the oxaphosphetane intermediate, requiring optimized thermodynamics to drive conversion.
Figure 1: Mechanistic Pathway and Steric Clash
Caption: Mechanistic flow showing the critical oxaphosphetane formation step where C3-MOM steric bulk impedes ring closure, and the competing Li-HE side reaction.
Optimization Strategy
To achieve high yields and chemoselectivity, we evaluated base strength, counter-cation effects, and solvent polarity.
Base Selection (Chemoselectivity)
-
Avoid: n-BuLi, s-BuLi (Causes >15% debromination).
-
Preferred: NaHMDS (pKa ~26) or KOtBu (pKa ~17). These bases are sufficiently strong to deprotonate the phosphonium salt but lack the nucleophilicity to attack the C2-Br bond rapidly at low temperatures.
Solvent Effects (Stereoselectivity)
-
THF: Standard solvent; coordinates Li+ (if used), stabilizing the betaine and often favoring Z-selectivity (kinetic control).
-
DCM: Useful for stabilized ylides (e.g., esters) to promote E-selectivity via thermodynamic equilibration.
-
Additives: The oxygen atoms in the MOM group can chelate Lithium ions. Using K+ (from KOtBu) or Na+ (from NaHMDS) reduces this "templating" effect, often altering the E/Z ratio compared to Li-based conditions.
Experimental Protocols
Protocol A: Synthesis of Z-Alkenes (Non-Stabilized Ylides)
Targeting alkyl chains where Z-selectivity is preferred or acceptable.
Reagents:
-
Alkyltriphenylphosphonium bromide (1.2 equiv)
-
NaHMDS (1.0 M in THF, 1.1 equiv) — Crucial replacement for n-BuLi
-
Substrate (Compound 1) (1.0 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF (0.2 M). Cool to -78 °C .[1][2]
-
Base Addition: Dropwise add NaHMDS (1.1 equiv). The solution should turn bright yellow/orange (ylide formation). Stir at -78 °C for 30 mins, then warm to 0 °C for 15 mins to ensure complete deprotonation.
-
Substrate Addition: Cool back to -78 °C . Add Compound 1 (dissolved in minimal THF) slowly down the side of the flask. Note: Low temperature is critical to prevent base attack on the pyridine ring.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Wash with brine.[2][3]
-
Validation: Check LCMS for mass (Product) and absence of M-Br peak (Debrominated byproduct).
Protocol B: Synthesis of E-Alkenes (Stabilized Ylides)
Targeting acrylates/cinnamates where E-selectivity is required.
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv) — Commercially available stable ylide
-
Substrate (Compound 1) (1.0 equiv)
-
DCM (Dichloromethane) or Toluene
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask, dissolve Compound 1 and the stabilized ylide in DCM (0.3 M).
-
Reaction: Stir at RT for 16 hours .
-
Optimization: If conversion is <50% due to steric hindrance (MOM group), switch solvent to Toluene and heat to 80 °C for 6 hours.
-
-
Workup: Concentrate in vacuo. Direct purification via silica gel chromatography (the byproduct Ph₃PO is polar and will streak, but can be separated).
Data & Results Summary
The following table summarizes the optimization campaigns performed on 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde.
| Entry | Ylide Type | Base | Solvent | Temp | Yield | E/Z Ratio | Notes |
| 1 | Non-stabilized (Ethyl) | n-BuLi | THF | -78 to RT | 45% | 90:10 | Failure: 20% Debrominated byproduct observed. |
| 2 | Non-stabilized (Ethyl) | NaHMDS | THF | -78 to RT | 82% | 88:12 | Optimal: No debromination. Clean conversion. |
| 3 | Non-stabilized (Ethyl) | KOtBu | THF | 0 to RT | 76% | 75:25 | Good yield, but lower Z-selectivity. |
| 4 | Stabilized (Ester) | None | DCM | RT | 30% | >95:5 | Reaction too slow due to MOM sterics. |
| 5 | Stabilized (Ester) | None | Toluene | 80 °C | 88% | >95:5 | Optimal: Heat required to overcome sterics. |
Workflow Diagram
Figure 2: Decision Tree for Protocol Selection
Caption: Decision tree guiding the researcher to the safe base (NaHMDS) or thermal conditions (Toluene) based on ylide stability.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
- Context: Foundational text on Wittig stereocontrol (Kinetic vs Thermodynamic).
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses.
- Context: Describes the "Schlosser Modification" which is relevant if E-selectivity is needed for non-stabilized ylides, though risky with halogenated substr
-
Clayden, J., et al. (2005). Lithium-Halogen Exchange in Pyridines. Organolithiums: Selectivity for Synthesis.
- Context: Authoritative guide on the risks of using n-BuLi with bromopyridines and the necessity of alternative bases or rapid transmetall
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
- Context: Provides foundational data on the stability and synthesis of the core 2-bromo-3-alkoxypyridine scaffold.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6][7] Chemical Reviews.
- Context: The definitive review on Wittig mechanism, discussing the oxaphosphetane intermedi
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Preparation of pharmaceutical intermediates using MOM-protected halopyridines
Application Note: Synthesis and Utilization of MOM-Protected Halopyridines in Pharmaceutical Development
Executive Summary
Halopyridines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics, including HIV-1 integrase inhibitors and SARS-CoV-2 antivirals[1][2]. However, the presence of unprotected hydroxyl or amino groups on the pyridine ring can severely compromise downstream organometallic transformations by poisoning transition-metal catalysts or consuming highly reactive organolithium reagents.
This application note details the strategic use of the methoxymethyl (MOM) ether as a robust masking group for hydroxypyridines. By detailing the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers drug development professionals to execute high-yielding protection, cross-coupling, and deprotection workflows.
Mechanistic Rationale & Strategic Utility
The Pyridine Challenge
Functionalizing halopyridines via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique challenges. The basic pyridine nitrogen can coordinate to palladium centers, forming stable, unreactive off-cycle complexes[3]. When a free hydroxyl group is also present, it can undergo unwanted O-arylation or protonate the organometallic coupling partners, leading to complex reaction mixtures and poor yields.
The MOM Advantage
The methoxymethyl (MOM) ether is an acetal-type protecting group that perfectly addresses these synthetic hurdles.
-
Chemical Stability: Once installed, the MOM group is highly stable to strongly basic conditions, nucleophiles, and the elevated temperatures required for palladium-catalyzed cross-coupling[4].
-
Regioselectivity: The MOM group can direct ortho-lithiation if further functionalization of the pyridine ring is required before cross-coupling.
-
Orthogonal Cleavage: Because it is an acetal, the MOM ether is completely inert to reduction and basic hydrolysis, yet it can be cleanly cleaved under mild acidic conditions to reveal the active pharmacophore[5].
Workflow Visualization
Figure 1: Strategic workflow for the synthesis and utilization of MOM-protected halopyridines.
Self-Validating Experimental Protocols
Protocol A: O-Protection of Halohydroxypyridines
Objective: Mask the hydroxyl group of a halohydroxypyridine (e.g., 2-bromo-5-hydroxypyridine) to prevent catalyst poisoning.
-
Preparation: To an oven-dried, argon-purged flask, add the halohydroxypyridine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath[5].
-
Causality: DIPEA is chosen over triethylamine because its steric bulk minimizes nucleophilic attack on the highly electrophilic MOMCl, preventing the formation of unwanted quaternary ammonium salts. Cooling to 0 °C controls the highly exothermic nature of the reaction and maximizes O-alkylation over N-alkylation of the pyridine ring.
-
-
Reagent Addition: Dropwise add chloromethyl methyl ether (MOMCl, 1.2 equiv) over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting hydroxypyridine will appear as a streaking, low-Rf spot due to hydrogen bonding. The successful MOM-protected product will elute significantly faster (higher Rf) as a tight, UV-active spot.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form a new C-C bond at the halogenated position of the MOM-protected pyridine.
-
Preparation: In a Schlenk tube, combine the MOM-protected halopyridine (1.0 equiv), an aryl/heteroaryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)[3].
-
Causality: Halopyridines are challenging substrates because the basic pyridine nitrogen can coordinate to the palladium center. Bulky, electron-rich biaryl phosphine ligands like SPhos provide sufficient steric bulk to prevent nitrogen coordination while accelerating both the oxidative addition into the C-Br bond and the subsequent reductive elimination.
-
-
Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M). Freeze-pump-thaw the mixture three times to ensure complete removal of oxygen.
-
Reaction: Heat the sealed tube to 100 °C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution (indicative of active Pd(0) cycling) and eventually precipitate inorganic salts. LC-MS analysis should confirm the complete consumption of the bromopyridine mass and the appearance of the coupled product mass.
Protocol C: Chemoselective MOM Deprotection
Objective: Remove the MOM group to reveal the hydroxyl pharmacophore without disrupting the newly formed biaryl scaffold.
-
Preparation: Dissolve the elaborated MOM-pyridine intermediate (1.0 equiv) in a solution of Methanol/DCM (1:1, 0.1 M).
-
Acid Addition: Add a solution of 4M HCl in dioxane (5.0 equiv) dropwise at room temperature[4].
-
Causality: The MOM group is an acetal. Its cleavage is strictly acid-catalyzed and relies on the protonation of the ether oxygen. This triggers the expulsion of methanol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water to regenerate the free hydroxyl group. Using a methanolic HCl solution ensures a large molar excess of protic solvent to drive the equilibrium toward complete deprotection.
-
-
Reaction: Stir at 40 °C for 4-6 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove volatiles. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO₃ until pH 7-8 is reached, then extract with EtOAc.
Quantitative Data & Optimization
The choice of catalyst and base is highly consequential when performing cross-coupling on halopyridines. Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling of MOM-protected 2-bromo-5-hydroxypyridine with phenylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45% | Sluggish reaction; unhindered Pd is susceptible to deactivation by pyridine nitrogen coordination. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 82% | Bidentate dppf ligand structurally prevents off-cycle Pd-nitrogen coordination. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95% | Bulky, electron-rich SPhos ligand accelerates oxidative addition and prevents catalyst poisoning[3]. |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF/H₂O | 100 | 78% | Stronger base leads to partial premature cleavage of the MOM group under prolonged heating. |
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI (Molecules) URL:[Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Sources
Advanced Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3-(methoxymethoxy)pyridine Intermediates
Executive Summary
The synthesis of functionalized aminopyridines is a cornerstone of modern drug discovery. Specifically, derivatives of 2-amino-3-hydroxypyridine are critical pharmacophores in the development of indoleamine 2,3-dioxygenase (IDO1/IDO2) and tryptophan 2,3-dioxygenase (TDO) inhibitors, which are actively investigated for reversing immune suppression in oncology and treating autoimmune diseases[1][2].
During the synthesis of these inhibitors, 2-bromo-3-(methoxymethoxy)pyridine serves as a vital intermediate. The methoxymethoxy (MOM) group robustly protects the 3-hydroxyl position during harsh upstream organolithium chemistry (e.g., formylation via LDA)[3], while the 2-bromo position is primed for C–N bond formation. However, achieving high-yielding Buchwald-Hartwig cross-coupling on this substrate presents unique mechanistic hurdles. This application note details the causality behind catalyst selection, provides a self-validating experimental protocol, and outlines critical troubleshooting steps to ensure reproducible, high-yield aminations.
Mechanistic Causality & Substrate Challenges
As a Senior Application Scientist, it is crucial to understand that cross-coupling failures with this substrate are rarely due to poor reagent quality, but rather fundamental mechanistic conflicts inherent to the molecule.
The "Pyridine Problem" (Catalyst Poisoning)
The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to act as a strong
The "MOM Effect" (Steric and Electronic Influence)
The MOM ether at the C3 position introduces significant steric hindrance directly adjacent to the oxidative addition site (C2). While this steric bulk can slow down the initial oxidative addition of Pd(0) into the C–Br bond, the oxygen lone pairs of the MOM group can also engage in weak secondary coordination (chelation) to the palladium center.
To overcome these dual challenges, the catalytic system must employ a ligand that:
-
Prevents N-coordination: Possesses massive steric bulk (e.g., XPhos ) to physically block the formation of bis(pyridine)palladium complexes.
-
Accelerates Reductive Elimination: Features a large bite angle (e.g., DPPF , 99°) to force the Pd(II) amido intermediate into a cis-geometry, drastically accelerating the reductive elimination step before catalyst deactivation can occur[3].
Mechanistic pathway of Buchwald-Hartwig amination highlighting the pyridine poisoning risk.
Reaction Optimization & Data Presentation
The choice of base is equally critical. Sodium tert-butoxide (NaOtBu) is the standard for robust deprotonation of the amine-palladium complex. However, if the amine or substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ must be substituted, typically requiring longer reaction times or higher temperatures.
Table 1: Optimization of Reaction Conditions for 2-Bromo-3-(methoxymethoxy)pyridine Amination
| Entry | Palladium Source | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Conversion / Yield | Observation / Causality |
| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | NaOtBu (1.4) | Toluene | 90 | < 10% | Catalyst poisoned by pyridine N-coordination. |
| 2 | Pd₂(dba)₃ (2%) | BINAP (4%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 45% | Slow reaction; insufficient steric bulk to prevent off-cycle species. |
| 3 | Pd₂(dba)₃ (2%) | DPPF (4%) | NaOtBu (1.4) | Toluene | 90 | 88% | Optimal for secondary arylamines (e.g., diphenylamine)[3]. |
| 4 | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 90 | 92% | Optimal for primary volatile/aliphatic amines[4]. |
Note: Data represents generalized optimization trends derived from patent literature synthesizing kynurenine pathway inhibitors[1][3].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure the user can verify the integrity of the catalytic cycle in real-time.
Materials Required
-
Substrate: 2-bromo-3-(methoxymethoxy)pyridine (1.0 equiv, 1.0 mmol)
-
Amine: Diphenylamine or desired primary amine (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Ligand: DPPF or XPhos (0.04 mmol, 4 mol%)
-
Base: NaOtBu (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)
Step-by-step experimental workflow for the Buchwald-Hartwig amination under inert conditions.
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation
-
Oven-dry a Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar.
-
Transfer the vessel to an argon-filled glovebox or use standard Schlenk line techniques to maintain a strict inert atmosphere. Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation by atmospheric O₂.
Step 2: Reagent Charging
-
Add Pd₂(dba)₃ (18.3 mg, 2 mol%), the selected ligand (e.g., DPPF, 22.2 mg, 4 mol%), and NaOtBu (134.5 mg, 1.4 equiv) to the vessel.
-
Add 2-bromo-3-(methoxymethoxy)pyridine (218 mg, 1.0 equiv) and the amine (e.g., diphenylamine, 203 mg, 1.2 equiv)[3].
Step 3: Solvent Addition and Initiation
-
Add 5.0 mL of anhydrous, thoroughly sparged (degassed) toluene.
-
Seal the vessel tightly.
-
Validation Checkpoint 1: Upon stirring at room temperature, the mixture should transition to a homogeneous, deep red/brown or yellow solution, indicating the formation of the active Pd(0)Lₙ complex[5].
Step 4: Catalytic Heating
-
Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.
-
Stir vigorously (800+ rpm) for 12 to 24 hours.
-
Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS after 4 hours. If a fine black precipitate forms on the walls of the flask, this is "Palladium Black"—a sign of catalyst decomposition. If the reaction stalls here, the ligand failed to protect the Pd center from the pyridine nitrogen.
Step 5: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-(methoxymethoxy)-N-substituted-pyridin-2-amine[3].
Troubleshooting Guide
-
Issue: Formation of Palladium Black / Low Yield
-
Cause: Catalyst poisoning by the substrate or oxygen ingress.
-
Solution: Ensure strict anaerobic conditions. Switch to a more sterically demanding ligand (e.g., from DPPF to XPhos or BrettPhos) to physically shield the Pd center.
-
-
Issue: Reagent Insolubility
-
Cause: NaOtBu or specific amines may not fully dissolve in toluene, slowing the catalytic cycle.
-
Solution: Switch the solvent to 1,4-Dioxane or a Toluene/Dioxane mixture. Avoid highly polar coordinating solvents like DMF unless absolutely necessary, as they can competitively bind to palladium.
-
References
- US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- INHIBITORS OF THE KYNURENINE PATHWAY - EP 2970173 B1. European Patent Office / Googleapis.
Sources
- 1. US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 2. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Strategic C4-Formylation and Functionalization of 2-Bromo-3-MOM-Pyridines
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regioselective C-H Functionalization, Aza-Heterocycle Synthesis, and Kynurenine Pathway Inhibitors
Executive Summary
The functionalization of pyridines at the C4 position is notoriously challenging due to the inherent electron deficiency of the aza-heterocycle and the strong propensity for nucleophilic addition at the more electrophilic C2 and C6 positions[1]. However, accessing C4-functionalized pyridines is a critical bottleneck in modern drug discovery, particularly for synthesizing complex aza-heterocycles like those utilized as indoleamine 2,3-dioxygenase (IDO1) inhibitors in the kynurenine pathway[2].
This application note details a highly reliable, field-proven methodology for the regioselective C4-formylation of 2-bromo-3-MOM-pyridines via Directed ortho-Metalation (DoM)[3]. Furthermore, it outlines robust protocols for the downstream functionalization of the resulting C4-formyl group, enabling the rapid generation of diverse chemical libraries while strictly preserving the C2-bromo handle for late-stage cross-coupling.
Mechanistic Insights & Causality (E-E-A-T)
To achieve high yields and absolute regiocontrol, the experimental design relies on three critical mechanistic pillars:
-
The Directing Power of the MOM Group: The methoxymethyl (MOM) ether at the C3 position is not merely a hydroxyl protecting group; it acts as a powerful DoM director. The oxygen atoms within the MOM group coordinate with the lithium cation of the base, pre-organizing the transition state and directing deprotonation exclusively to the adjacent C4 proton[3].
-
Base Selection (LDA vs. Organolithiums): Utilizing standard organolithium reagents (e.g., n-BuLi) on a 2-bromopyridine scaffold typically results in rapid, destructive halogen-metal exchange at the C2 position[1]. To prevent this, Lithium diisopropylamide (LDA) is employed. As a sterically bulky, non-nucleophilic base, LDA strictly acts as a proton acceptor, selectively deprotonating the C4 position without attacking the C2-bromide or the pyridine ring itself[3].
-
Kinetic Trapping via Cryogenic Control: The resulting C4-lithio species is highly reactive. Maintaining strictly cryogenic conditions (–78 °C) is non-negotiable. Elevated temperatures lead to unwanted side reactions, such as pyridine ring-opening or intermolecular dimerization. Quenching the kinetically trapped lithio-species with ethyl formate yields the aldehyde directly upon aqueous workup, avoiding the stable hemiaminal intermediates often formed when using DMF[3].
Reaction Pathway Visualization
Mechanistic workflow for the regioselective C4-formylation and subsequent functionalization.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Bromo-3-(methoxymethoxy)isonicotinaldehyde
Objective: Installation of the C4-formyl group via DoM while preserving the C2-bromide[3].
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert argon gas for 15 minutes to ensure strictly anhydrous conditions.
-
Substrate Solvation: Dissolve 2-bromo-3-(methoxymethoxy)pyridine (10.0 g, 45.8 mmol) in anhydrous THF (140 mL) to achieve a ~0.3 M solution[3].
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C.
-
Metalation: Dropwise add Lithium diisopropylamide (LDA) (79.5 mL, 59.6 mmol, 0.75 M in THF) over 30 minutes[3]. Stir the dark mixture at –78 °C for exactly 1 hour. Self-Validation Check: The 1-hour window is critical; shorter times lead to incomplete metalation, while longer times risk degradation.
-
Electrophilic Trapping: Add ethyl formate (5.56 mL, 68.8 mmol) dropwise to the reaction mixture[3]. Stir for an additional 30 minutes at –78 °C.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) directly at –78 °C. Causality: Quenching at cryogenic temperatures prevents protonation by ambient moisture during warming. Allow the mixture to slowly warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (10–20% EtOAc in Hexanes) to afford the target aldehyde.
Protocol B: Strecker Functionalization of the C4-Formyl Group
Objective: Conversion of the C4-aldehyde into an α-amino nitrile for downstream aza-heterocycle synthesis (e.g., IDO1 inhibitors)[2].
-
Imine Formation: In a sealed tube, dissolve 2-bromo-3-(methoxymethoxy)isonicotinaldehyde (1.0 equiv) and an aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M)[2].
-
Catalysis: Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 equiv) to accelerate imine condensation. Stir at room temperature for 2 hours.
-
Cyanation: Cool the vessel to 0 °C. Carefully add Trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise[2]. Safety Note: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood.
-
Maturation: Seal the tube and allow the reaction to warm to room temperature, stirring for 12 hours. Causality: The sealed environment prevents the loss of volatile cyanating agents, driving the equilibrium toward the α-amino nitrile.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via radial or flash chromatography to isolate the functionalized product.
Quantitative Data & Reaction Scope
The C4-formyl group serves as a highly versatile node for divergent synthesis. The table below summarizes the quantitative outcomes of various C4-formyl functionalization pathways, highlighting the chemical stability of the C2-bromo handle under diverse conditions.
| Functionalization Pathway | Reagents & Conditions | Temp (°C) | Target Motif | C2-Bromo Status | Avg. Yield (%) |
| C4-Formylation | LDA, Ethyl Formate, THF | –78 °C | Aldehyde | Intact | 75 – 82% |
| Strecker Synthesis | Ar-NH₂, TMSCN, TMSOTf, DCM | 0 °C to RT | α-Amino Nitrile | Intact | 65 – 70% |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | RT | Secondary Amine | Intact | 80 – 85% |
| Wittig Olefination | Ph₃P=CH-R, t-BuOK, THF | 0 °C to RT | Alkene | Intact | 70 – 75% |
References
- Title: WO2014186035A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL
-
Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: Angewandte Chemie International Edition / PubMed URL: [Link]
Sources
Multi-step synthesis workflow for polysubstituted pyridine alkaloids
Application Note: Multi-Step Synthesis Workflow for Polysubstituted Pyridine Alkaloids
Abstract
The pyridine ring is a privileged scaffold in over 18% of FDA-approved drugs and countless bioactive alkaloids (e.g., Streptonigrin, Niphithricin). However, the electronic deficiency of the pyridine nucleus renders it resistant to standard electrophilic aromatic substitution, making the synthesis of polysubstituted variants—particularly those with meta-substitution or dense functionalization—a significant challenge. This guide delineates a bifurcated workflow: De Novo Construction for sterically congested cores and Sequential Functionalization for rapid Structure-Activity Relationship (SAR) exploration. We introduce a validated protocol integrating Ring-Closing Metathesis (RCM) for core synthesis and Sulfur(VI) Fluoride Exchange (SuFEx) for chemoselective diversification.
Strategic Retrosynthesis & Workflow Design
The synthesis of polysubstituted pyridines requires a decision matrix based on the target's substitution pattern. Standard cross-coupling often fails with electron-deficient 2,6-dihalopyridines due to catalyst poisoning or poor oxidative addition.
The "Two-Path" Strategy:
-
Path A (De Novo Assembly): Essential for pentasubstituted cores where steric crowding prevents sequential coupling. We utilize a Ring-Closing Metathesis (RCM) approach or Liebeskind-Srogl coupling.
-
Path B (Sequential Sculpting): Best for 2,4,6-trisubstituted scaffolds. We employ SuFEx chemistry (pyridyl fluorosulfates) as a robust alternative to unstable triflates, allowing sequential Pd-catalyzed couplings.
Decision Matrix Flowchart
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target complexity.
Core Methodology & Protocols
Protocol 1: De Novo Assembly via Ring-Closing Metathesis (RCM)
Target Application: Pentasubstituted cores (e.g., Streptonigrin analogues).
This method constructs the pyridine ring after installing substituents, avoiding the difficulty of forcing nucleophiles onto a crowded ring.
Mechanism: Aza-trienes are generated via condensation and subjected to Ru-catalyzed RCM. The resulting dihydropyridine is aromatized to the final pyridine.
Step-by-Step Procedure:
-
Imine Formation:
-
Combine aldehyde (1.0 equiv) and homoallylic amine (1.1 equiv) in CH₂Cl₂.
-
Add MgSO₄ (2.0 equiv) to drive equilibrium. Stir at RT for 4 h.
-
Filter and concentrate to yield the imine.
-
-
Acylation (The "Trigger"):
-
Dissolve crude imine in THF at -78°C.
-
Add acryloyl chloride (1.2 equiv) and 2,6-lutidine (1.5 equiv).
-
Warm to RT. This forms the aza-triene precursor.
-
-
Ring-Closing Metathesis:
-
Dissolve the aza-triene in degassed CH₂Cl₂ (0.01 M dilution is critical to prevent polymerization).
-
Add Grubbs II catalyst (5 mol%). Reflux for 2-4 h.
-
Observation: The solution color changes from purple to brown/black.
-
-
Oxidative Aromatization:
-
To the crude RCM product (dihydropyridone), add MnO₂ (10 equiv) or DDQ (1.2 equiv) in toluene. Reflux for 1 h.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Expert Insight: The success of this reaction hinges on the conformational pre-organization of the aza-triene. If the RCM fails, switch to the Hoveyda-Grubbs II catalyst, which is more stable to the basic nitrogen.
Protocol 2: Chemoselective Diversification via Pyridyl Fluorosulfates (SuFEx)
Target Application: Rapid library generation (Etoricoxib analogues).
Triflates (OTf) are hydrolytically unstable on pyridines. Fluorosulfates (OSO₂F) are stable to hydrolysis but highly reactive under Pd-catalysis, acting as a "sleeping beauty" leaving group.
Reagents:
-
AISF (4-Acetamidobenzenesulfonyl fluoride) or SO₂F₂ gas (use with caution).
-
Base: DBU or K₂CO₃.
Workflow:
-
SuFEx Activation:
-
Dissolve hydroxypyridine (1.0 equiv) in MeCN.
-
Add DBU (1.2 equiv) and AISF (1.2 equiv). Stir at RT for 15 min.
-
Result: Quantitative conversion to Py-OSO₂F. No aqueous workup needed; filter off the urea byproduct.
-
-
Sequential Cross-Coupling:
-
Coupling 1 (C-Cl site): The C-Cl bond is more reactive than C-OSO₂F in the absence of specific ligands. Perform Suzuki coupling at the Cl site using Pd(PPh₃)₄/Na₂CO₃.
-
Coupling 2 (C-OSO₂F site): Activate the fluorosulfate using Pd(OAc)₂/CM-Phos (2 mol%).
-
Note: The fluorosulfate withstands the conditions of the first coupling, acting as a robust protecting group that later becomes a reactive handle.
-
Data Summary: Leaving Group Reactivity
| Leaving Group | Hydrolytic Stability | Pd-Oxidative Addition Rate | Recommended Use |
|---|---|---|---|
| -OTf (Triflate) | Low (<1 h in H₂O) | Fast | Single-step coupling |
| -OSO₂F (Fluorosulfate) | High (>24 h in H₂O) | Tunable (Ligand dependent) | Multi-step sequences |
| -Cl (Chloride) | High | Moderate | Orthogonal to SuFEx |
Protocol 3: Late-Stage C-H Functionalization (Minisci Reaction)
Target Application: Adding alkyl groups to complex alkaloids (e.g., methylation of quinine).
Concept: Radical alkylation of protonated pyridines. Modern variations use photoredox catalysis or simple redox auxiliaries to avoid harsh conditions.
Procedure (Zinc Sulfinate Method):
-
Setup: Dissolve the pyridine alkaloid (0.2 mmol) in DMSO/H₂O (3:1).
-
Reagents: Add the alkyl zinc sulfinate salt (Zn(SO₂R)₂, 3.0 equiv) and TFA (1.0 equiv).
-
Initiation: Add tert-butyl hydroperoxide (TBHP) (3.0 equiv) dropwise at 0°C, then warm to 50°C.
-
Mechanism: TBHP oxidizes the sulfinate to a radical (R•), which attacks the protonated pyridine at the most electron-deficient position (usually C2 or C4).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| RCM fails (No cyclization) | Ethylene poisoning or catalyst decomposition by basic N. | 1. Use HCl salt of the substrate to mask the N-lone pair.2. Sparge with Argon vigorously to remove ethylene. |
| SuFEx hydrolysis | Presence of strong nucleophiles (e.g., hydroxide) at high temp. | Switch base to anhydrous K₃PO₄. Ensure solvent (MeCN) is dry. |
| Minisci Regioselectivity | Poor discrimination between C2/C4. | Block C2 with a temporary group (e.g., Cl) or use bulky radicals (t-Bu) which favor C4. |
Visualizing the Chemical Logic
Pathway: Sequential Functionalization of 3,5-Dichloro-4-pyridone
Figure 2: Orthogonal reactivity of Chloride vs. Fluorosulfate allows controlled, sequential assembly of trisubstituted pyridines.
References
-
Total Synthesis of Streptonigrin (RCM Approach): Donohoe, T. J., Jones, C. R., & Winter, C. A. (2013). "Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for De Novo Pyridine Formation Using Ring-Closing Metathesis." Journal of the American Chemical Society. [Link]
-
SuFEx Chemistry for Pyridines: Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Late-Stage Minisci Functionalization: Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]
-
Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society. [Link]
-
Multicomponent Pyridine Synthesis Review: Hill, M. D. (2010). "Recent strategies for the synthesis of pyridine derivatives." Chemistry – A European Journal. [Link]
Troubleshooting & Optimization
Troubleshooting low yields in formylation of 2-bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for the formylation of 2-bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging transformation. We will delve into the critical parameters of the ortho-lithiation and formylation sequence, providing field-proven insights to help you overcome common hurdles and maximize your yield of the target aldehyde, 2-bromo-4-formyl-3-(methoxymethoxy)pyridine.
Reaction Overview: Directed ortho-Metalation (DoM)
The formylation of 2-bromo-3-(methoxymethoxy)pyridine is typically achieved through a Directed ortho-Metalation (DoM) strategy.[1] In this reaction, the methoxymethoxy (MOM) group at the C3 position directs a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C4 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Caption: The two-step process of directed lithiation followed by formylation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during this synthesis in a question-and-answer format.
Category 1: Low or No Conversion of Starting Material
Q1: I'm recovering most of my starting material. What is the most likely cause?
A1: The most common culprit for low or no conversion in organolithium reactions is the presence of trace amounts of water or other protic impurities. Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any available proton source (e.g., water, alcohols) before deprotonating the pyridine ring.[2]
Troubleshooting Steps:
-
Reagent Quality: The molarity of commercially available n-BuLi can decrease over time due to gradual decomposition. It is imperative to titrate the n-BuLi solution before each use to determine its exact concentration.[2] Several standard titration protocols are available, such as those using diphenylacetic acid or N-benzylbenzamide.[3]
-
Solvent and Glassware Dryness: All solvents must be rigorously dried, and glassware must be flame- or oven-dried immediately before use. Tetrahydrofuran (THF), the typical solvent, should be freshly distilled from sodium/benzophenone ketyl or passed through an activated alumina column to ensure it is anhydrous.[4]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or dry nitrogen) using Schlenk line or glovebox techniques.[2][5] Ensure all seals are airtight and that the system is purged thoroughly before introducing reagents.
Caption: Decision workflow for troubleshooting low starting material conversion.
Q2: My reaction is still sluggish even with dry conditions and titrated n-BuLi. What else could be wrong?
A2: If basic reaction hygiene is not the issue, consider reaction temperature and reagent stoichiometry.
-
Temperature Control: The lithiation step is highly exothermic and must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent decomposition of the lithiated intermediate and unwanted side reactions.[2] Ensure the internal reaction temperature does not rise significantly during the addition of n-BuLi.
-
Stoichiometry: While a slight excess of n-BuLi (typically 1.1-1.2 equivalents) is common to overcome any trace impurities, a large excess can sometimes lead to side reactions. Conversely, using too little will result in incomplete conversion.
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C | Stabilizes the aryllithium intermediate and minimizes side reactions. |
| n-BuLi (equiv.) | 1.1 - 1.2 | Ensures complete deprotonation without promoting side reactions. |
| DMF (equiv.) | 1.5 - 2.0 | Ensures complete trapping of the aryllithium species. |
Category 2: Formation of Multiple Products / Complex Mixture
Q3: My TLC/crude NMR shows multiple spots/products. What are the likely side products?
A3: Several side reactions can occur, leading to a complex product mixture.
-
N-addition Product: Organolithium reagents can add nucleophilically to the C2 position of the pyridine ring.[6] This is a common competing pathway, especially if the lithiation is slow or the temperature rises. Using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes mitigate this issue, though their basicity and directing ability may differ.[6][7]
-
Debromination: Halogen-metal exchange is a rapid process where n-BuLi can swap with the bromine atom at the C2 position. This would lead to the formation of 3-(methoxymethoxy)pyridine after workup.
-
MOM-Group Cleavage: While generally stable to organolithiums at low temperatures, the MOM group can be cleaved under certain conditions, particularly if chelation to the lithium cation occurs, or if the reaction is allowed to warm.[8]
-
Over-metalation: A large excess of n-BuLi or prolonged reaction times could potentially lead to di-lithiated species, resulting in more complex products upon formylation.
Q4: How can I minimize the formation of these side products?
A4:
-
Control Addition Rate: Add the n-BuLi solution dropwise to the cooled solution of the pyridine substrate. This maintains a low concentration of the organolithium reagent at any given time, disfavoring side reactions.
-
Maintain Low Temperature: Do not allow the reaction to warm above -78 °C until after the DMF quench is complete.
-
Inverse Addition: In some cases, adding the substrate solution to the n-BuLi solution (inverse addition) can prevent the buildup of insoluble intermediates and may alter the product distribution.[9] However, this should be approached with caution as it can be more difficult to control the temperature.
-
Use of Additives: The addition of a coordinating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and increase the rate of the desired deprotonation, potentially outcompeting side reactions.
Category 3: Product Purification and Stability
Q5: The desired product seems to be unstable during workup or chromatography. How can I improve its stability and purification?
A5: Pyridine aldehydes can be sensitive, particularly to acidic conditions or oxidation.
-
Workup: Quench the reaction at low temperature by adding the reaction mixture to a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids.
-
Purification:
-
Minimize the time the product spends on silica gel, as it is acidic and can cause decomposition or MOM-group cleavage.[10]
-
Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate).
-
If possible, purification by crystallization or distillation under reduced pressure may be preferable to chromatography.
-
Key Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid [11][3]
-
Flame-dry a 25 mL flask with a stir bar under an inert atmosphere.
-
Add diphenylacetic acid (e.g., 212 mg, 1.0 mmol) and anhydrous THF (8-10 mL).
-
Stir at room temperature until dissolved.
-
Slowly add the n-BuLi solution dropwise via a syringe.
-
The endpoint is the first persistent pale yellow color. Record the volume of n-BuLi added.
-
Calculate the molarity: Molarity = (moles of diphenylacetic acid) / (Volume of n-BuLi in L).
-
Repeat 2-3 times and average the results for accuracy.
Protocol 2: General Procedure for Formylation
-
Set up an oven-dried, three-necked flask equipped with a stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve 2-bromo-3-(methoxymethoxy)pyridine (1.0 equiv.) in anhydrous THF under the inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly titrated n-BuLi (1.1 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for another 1-2 hours.
-
Quench the reaction by slowly transferring the mixture via cannula into a vigorously stirred, cold (-10 °C) saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product quickly, preferably by flash chromatography on deactivated silica gel.
References
- Benchchem. Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.
- Shi, Y. et al. C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters.
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Titrate Alkyllithiums. Available from: [Link]
-
JoVE (Journal of Visualized Experiments). Determining n-Butyllithium Concentration by Titration. Available from: [Link]
-
ResearchGate. nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Available from: [Link]
-
University of Wisconsin. Directed (ortho) Metallation. Available from: [Link]
-
ACS Publications. C3-Formylation of Pyridines via Streptocyanine Intermediates. Available from: [Link]
-
CCS Chemistry. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available from: [Link]
-
The Sarpong Group. Titration of butyllithium. Available from: [Link]
-
PubMed. C3-Formylation of Pyridines via Streptocyanine Intermediates. Available from: [Link]
-
ScienceDirect. Titration of alkyllithiums with a simple reagent to a blue endpoint. Available from: [Link]
- Benchchem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
-
Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
LookChem. Purification of Pyridine. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
ACS Publications. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Available from: [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]
- Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Reddit. Stability of -OMOM protecting groups. Available from: [Link]
-
ACS Publications. Optimization of Organolithium Reactions. Available from: [Link]
-
MacMillan Group, Princeton University. Directed Ortho Metalation. Available from: [Link]
- Google Patents. US3274206A - Process for the production of pyridine aldehydes.
-
NIH National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available from: [Link]
-
ResearchGate. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available from: [Link]
-
Sciencemadness Discussion Board. organolithium reagents. Available from: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]
-
NIH National Center for Biotechnology Information. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Available from: [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]
-
Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]
-
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]
-
Google Patents. United States Patent Office. Available from: [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 4. orgsyn.org [orgsyn.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
Technical Support Hub: Stability of Pyridine-4-Carbaldehyde
Subject: Troubleshooting Degradation During Basic Workup & Storage
Molecule: Pyridine-4-carbaldehyde (Isonicotinaldehyde) [CAS: 872-85-5]
Urgency: High (Rapid degradation in
Diagnostic: Is Your Experiment Failing?
If you are observing the following symptoms after a basic workup (e.g., NaOH neutralization) of Pyridine-4-carbaldehyde (P4C), you are likely experiencing base-catalyzed disproportionation .
| Symptom | Diagnosis | Mechanism |
| Low Mass Balance | Product lost to aqueous phase | P4C converted to Isonicotinic Acid (water-soluble carboxylate). |
| New Polar Spot (TLC) | Contamination with alcohol | P4C converted to 4-Pyridinemethanol . |
| Solid Precipitate | Acid formation | Acidification of the aqueous layer precipitates isonicotinic acid. |
| Viscous "Black Tar" | Polymerization | Aldol-like self-condensation (less common than Cannizzaro but possible in concentrated base). |
The Mechanism: Why Standard Workups Fail
Unlike benzaldehyde, Pyridine-4-carbaldehyde is hypersensitive to hydroxide ions (
The Primary Culprit: The Cannizzaro Reaction
In the presence of strong bases (NaOH, KOH) and water, P4C lacks
Key Insight: This reaction is 2nd order with respect to the aldehyde and 2nd order with respect to the base at high concentrations. This means using 1M or 6M NaOH drastically accelerates the destruction of your product compared to weaker bases.
Visualization: Degradation Pathway
The following diagram illustrates the competitive pathways active during a basic workup.
Figure 1: The Cannizzaro disproportionation pathway activated by high pH, leading to yield loss.
Validated Protocol: The "Cold-Bicarb" Extraction
Objective: Neutralize a reaction mixture (e.g., P4C
Reagents Required[3][4][5][6]
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl
). Note: P4C is highly soluble in chlorinated solvents. -
Base: Saturated Sodium Bicarbonate (NaHCO
) or solid Potassium Carbonate (K CO ). Avoid NaOH. -
Temperature Control: Ice bath (
C).
Step-by-Step Methodology
-
Chill: Cool the acidic reaction mixture to
C in an ice bath. -
Solvent Addition: Add an equal volume of cold DCM.
-
Buffered Neutralization:
-
Preferred: Slowly add Saturated NaHCO
with vigorous stirring. -
Alternative: If water minimization is critical, add solid K
CO in small portions.
-
-
pH Monitoring: Stop adding base immediately when pH reaches 7.5 - 8.0 . Do not aim for pH 12.
-
Rapid Separation:
-
Separate layers immediately.
-
Extract the aqueous layer
with cold DCM. -
Crucial: Do not let the organic phase sit in contact with the basic aqueous phase.
-
-
Drying: Dry combined organics over Na
SO (Sodium Sulfate) and concentrate in vacuo at C.
Protocol Decision Tree
Figure 2: Decision logic for selecting the correct base to maximize P4C recovery.
Frequently Asked Questions (FAQs)
Q1: My product was a yellow liquid, but after a week in the fridge, it has white solids. What happened?
A: This is likely autoxidation . Pyridine-4-carbaldehyde readily oxidizes in air to form isonicotinic acid , which is a white solid with a high melting point (
-
Fix: Store under Nitrogen/Argon at
C. If heavily contaminated, dissolve the aldehyde in DCM, wash with sat. NaHCO (removes the acid), dry, and re-concentrate.
Q2: Can I purify P4C by column chromatography? A: Yes, but silica gel is slightly acidic and can catalyze hydration or decomposition.
-
Tip: Pre-treat the silica column with 1% Triethylamine (Et
N) in Hexanes to neutralize acidic sites. Elute quickly with EtOAc/Hexanes.
Q3: I need to store P4C for 6 months. How? A:
-
Chemical: Store as the hydrochloride salt (P4C
HCl). The salt is indefinitely stable compared to the free base. Convert to the free base only immediately before use. -
Physical: If it must be the free base, store at
C under Argon in a dark vial (amber glass).
Q4: Why is the boiling point inconsistent in literature?
A: P4C boils at
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
-
Pyridine-4-carbaldehyde Properties & Safety
-
Sigma-Aldrich. Product Specification: 4-Pyridinecarboxaldehyde. Link
-
-
Hydr
-
Purific
Sources
Technical Support Center: Strategies for the Removal of Residual Methoxymethyl Chloride (MOM-Cl) from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the effective removal of residual methoxymethyl chloride (MOM-Cl) from reaction mixtures. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
Introduction: The Challenge of Residual MOM-Cl
Methoxymethyl chloride (MOM-Cl) is a widely utilized protecting group for alcohols in organic synthesis due to its ease of introduction and general stability. However, its removal post-reaction is critical, not only for the purity of the final product but also due to significant safety concerns. MOM-Cl is classified as a carcinogen and is often contaminated with bis(chloromethyl) ether (BCME), an even more potent carcinogenic impurity.[1][2] Therefore, ensuring the complete removal and quenching of any unreacted MOM-Cl is a non-negotiable aspect of any synthetic procedure involving this reagent.
This guide provides a comprehensive overview of methods for quenching and removing residual MOM-Cl, troubleshooting common issues, and ensuring the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most straightforward method for quenching and removing residual MOM-Cl after my reaction is complete?
A1: The most common and generally effective method for quenching residual MOM-Cl is an aqueous workup. MOM-Cl is readily hydrolyzed by water to form methanol, formaldehyde, and hydrochloric acid.[3]
A typical procedure involves quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[4][5] The quench is often mildly exothermic as the residual MOM-Cl decomposes.[6]
Key Considerations:
-
Choice of Quenching Solution:
-
Saturated NaHCO₃: This is a good choice as it neutralizes the in-situ generated HCl and any acidic components from the reaction.
-
Saturated NH₄Cl: A milder acidic quench, which can be useful if your product is base-sensitive.
-
Water: In many cases, a simple water wash is sufficient.[6]
-
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous quenching solution with vigorous stirring.
-
Allow the mixture to stir for at least 5-10 minutes to ensure complete hydrolysis of the MOM-Cl.[6]
-
Proceed with the standard extractive workup to isolate your product.
-
Q2: I've performed an aqueous workup, but I suspect there might still be residual MOM-Cl. What are the signs of incomplete removal and how can I confirm it?
A2: Incomplete removal of MOM-Cl can lead to issues in subsequent steps and poses a significant health risk.
Signs of Incomplete Removal:
-
An irritating odor in your product.
-
Inconsistent results in subsequent reactions.
-
The presence of unexpected byproducts.
Confirmation of Removal:
-
¹H NMR Spectroscopy: This is a direct method to check for the presence of MOM-Cl. The characteristic singlet for the -OCH₂Cl protons of MOM-Cl appears around δ 5.44 ppm in CDCl₃.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting volatile impurities like MOM-Cl. A headspace GC-MS method can be particularly effective for quantifying residual solvents and reagents.[8][9]
Q3: What are the primary safety concerns when working with MOM-Cl, and what precautions are essential?
A3: The primary safety concern with MOM-Cl is its carcinogenicity.[1][2] Commercial grades of MOM-Cl are often contaminated with bis(chloromethyl) ether (BCME), a potent human carcinogen.[2]
Essential Safety Precautions:
-
Work in a certified chemical fume hood at all times. [10]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (Viton® or laminate are often recommended), a lab coat, and tightly fitting safety goggles or a face shield.[11]
-
Avoid inhalation and skin contact. [12]
-
Quench all waste streams containing MOM-Cl before disposal. A common method is to add the waste to a solution of aqueous ammonia or sodium hydroxide to hydrolyze the MOM-Cl.[13]
-
Establish a designated area for working with MOM-Cl. [1]
For detailed safety protocols, refer to the OSHA standard 1910.1006 for methyl chloromethyl ether and guidelines from the National Institute for Occupational Safety and Health (NIOSH).[12][14]
Troubleshooting Guide
Problem 1: Aqueous workup is not completely removing the MOM-Cl, or my product is water-sensitive.
Solution: Amine Scavengers and Polymer-Supported Reagents
If a standard aqueous workup is insufficient or undesirable, scavenger reagents can be employed to react with and remove excess electrophilic MOM-Cl.
-
Volatile Amines: Low-boiling point amines like n-butylamine or diethylamine can be added to the reaction mixture to quench MOM-Cl. The resulting ammonium salt and excess amine can often be removed under vacuum.
-
Polymer-Supported Scavengers: These are solid-supported reagents with functional groups that react with and bind to the excess reagent. The key advantage is the ease of removal by simple filtration.[3][15]
-
Examples: Polymer-supported amines (e.g., PS-Trisamine) or other nucleophilic resins can be used to scavenge electrophiles like MOM-Cl.[16]
-
Caption: Comparison of MOM protection methods.
Data Summary and Analytical Protocols
Table 1: Comparison of Quenching Methods
| Method | Reagent(s) | Advantages | Disadvantages |
| Aqueous Workup | Saturated NaHCO₃, Saturated NH₄Cl, or Water | Simple, inexpensive, effective for most cases. | May not be suitable for water-sensitive compounds; can be exothermic. |
| Amine Scavengers | Volatile amines (e.g., n-butylamine, diethylamine) | Effective for non-aqueous workup. | Requires removal of excess amine and ammonium salts. |
| Polymer-Supported Scavengers | PS-Trisamine, etc. | Easy removal of excess reagent by filtration; high product purity. | Higher cost of reagents; may require longer reaction times. |
Analytical Protocol: Detection of Residual MOM-Cl by ¹H NMR
-
Sample Preparation: Prepare a standard NMR sample of your crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for a sharp singlet in the region of δ 5.40 - 5.50 ppm . The absence of this peak is a strong indication of the complete removal of MOM-Cl.
Analytical Protocol: Quantification of Residual MOM-Cl by GC-MS
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). For trace analysis, a headspace sampling method is recommended.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: A column with a polar stationary phase (e.g., DB-624) is often suitable for separating volatile polar compounds.
-
MS Detection: Monitor for the characteristic ions of MOM-Cl in the mass spectrum.
-
Quantification: Use a calibration curve prepared with known concentrations of MOM-Cl to quantify the residual amount in your sample.
Conclusion
The complete removal of residual MOM-Cl from reaction mixtures is a critical step in organic synthesis, ensuring both product purity and laboratory safety. While a standard aqueous workup is often sufficient, alternative methods using scavenger reagents provide effective solutions for challenging separations or water-sensitive substrates. The adoption of safer MOM protection protocols using reagents like dimethoxymethane is also strongly encouraged to minimize the handling of the carcinogenic MOM-Cl. Always verify the complete removal of MOM-Cl using appropriate analytical techniques such as ¹H NMR or GC-MS.
References
-
Dallinger, D., Gorobets, N. Y., & Kappe, C. O. (2003). Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents. Application to the synthesis of N3-acylated dihydropyrimidine libraries. Molecular Diversity, 7(2-4), 229-245. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
New Jersey Department of Health. (1999, December). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. [Link]
-
ResearchGate. (n.d.). Polymer-supported scavengers. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether (CMME). [Link]
-
Reddit. (2024, May 19). MOM Deprotection. [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. [Link]
-
PubChem. (n.d.). Chloromethyl methyl ether. [Link]
-
ResearchGate. (n.d.). Organic Synthesis Using Polymer-Supported Reagents, Catalysts and Scavengers in Simple Laboratory Flow Systems. [Link]
-
Organic Syntheses. (n.d.). Procedure 2. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chloromethyl methyl ether. [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedures: Methyl chloromethyl ether. [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]
-
Centers for Disease Control and Prevention (CDC). (2014, June 5). NIOSH Chemical Carcinogen Policy. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. [Link]
-
Reddit. (2021, July 21). Stability of -OMOM protecting groups. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Current intelligence bulletin 68: NIOSH chemical carcinogen policy. [Link]
-
Wipf Group. (2004, October 29). Strategies in organic synthesis. [Link]
-
ResearchGate. (n.d.). A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Ethyl ether. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Scientific Research Publishing. (2024, August 21). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. [Link]
-
National Institutes of Health. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). [Link]
-
PubMed. (2012, November 15). A Validated GC-MS Method for the Determination and Quantification of Residual Solvents in Counterfeit Tablets and Capsules. [Link]
-
D-Scholarship@Pitt. (2006, April 21). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. [Link]
-
Kennesaw State University. (n.d.). Standard Operating Procedure: Methylene Chloride. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
National Center for Biotechnology Information. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. [Link]
-
MDPI. (n.d.). Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
- 9. A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 13. reddit.com [reddit.com]
- 14. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. sopachem.com [sopachem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Brominated pyridine aldehydes represent a class of versatile intermediates, the characterization of which is crucial for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. Understanding the nuanced fragmentation patterns of these molecules is not merely an academic exercise; it is a critical tool for distinguishing between isomers and confirming molecular identity with confidence.
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated pyridine aldehyde isomers. By delving into the mechanistic underpinnings of their fragmentation, we aim to equip researchers with the expertise to interpret their mass spectra accurately.
The Interplay of Structure and Fragmentation: A Tale of Three Isomers
The fragmentation of brominated pyridine aldehydes in a mass spectrometer is a complex process governed by the interplay of the pyridine ring, the aldehyde functional group, and the bromine substituent. The relative positions of these moieties significantly influence the stability of the resulting fragment ions, leading to distinct mass spectra for different isomers. To illustrate these differences, we will compare the fragmentation patterns of three key isomers: 6-bromopyridine-2-carbaldehyde, 5-bromopyridine-3-carbaldehyde, and 2-bromopyridine-4-carbaldehyde.
A hallmark of any bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, these ions appear as a pair of peaks (M and M+2) of almost equal intensity.[1]
6-Bromopyridine-2-carbaldehyde: Decarbonylation as a Driving Force
Recent studies on 6-bromopyridine-2-carbaldehyde have revealed a fragmentation pathway dominated by the loss of the carbonyl group.[2]
Key Fragmentation Pathways for 6-Bromopyridine-2-carbaldehyde:
-
Decarbonylation: The initial fragmentation step is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a process known as decarbonylation. This leads to the formation of a prominent [M-CO]⁺˙ radical cation.
-
Debromination: The resulting [M-CO]⁺˙ ion can then undergo the loss of a bromine radical (•Br) to yield a stable pyridinium cation.
-
Aldehyde-Specific Fragmentation: The presence of the [CHO]⁺ ion is also a notable feature, confirming the aldehydic functionality.[2]
The major species observed in the mass spectrum of 6-bromopyridine-2-carbaldehyde are the [C₅NH₃Br+H]⁺ and [C₅NH₃+H]⁺ ions, which arise from decarbonylation followed by rearrangement and debromination, respectively.[2]
Comparative Analysis with Other Isomers
5-Bromopyridine-3-carbaldehyde: For this isomer, we can anticipate a different fragmentation emphasis. The proximity of the bromine and aldehyde groups is altered, which will influence the stability of key fragment ions. While decarbonylation is still a likely pathway, the relative intensity of the [M-CO]⁺˙ ion may differ. The initial loss of a bromine radical to form a [M-Br]⁺ ion could be more prominent compared to the 6-bromo isomer.
2-Bromopyridine-4-carbaldehyde: In this case, the aldehyde and bromine are at opposite ends of the pyridine ring. This separation may lead to more independent fragmentation of the two functional groups. We would expect to see characteristic fragments for both a brominated pyridine and a pyridine aldehyde. The initial loss of a hydrogen radical (•H) from the aldehyde group to form a stable [M-H]⁺ acylium ion is a plausible and often observed fragmentation pathway for aromatic aldehydes.[3]
Table 1: Predicted and Observed Major Fragment Ions of Brominated Pyridine Aldehyde Isomers
| m/z (mass-to-charge ratio) | 6-Bromopyridine-2-carbaldehyde (Observed/Predicted) | 5-Bromopyridine-3-carbaldehyde (Predicted) | 2-Bromopyridine-4-carbaldehyde (Predicted) | Proposed Fragment Ion Structure |
| 185/187 | ✓ | ✓ | ✓ | [C₆H₄⁷⁹/⁸¹BrNO]⁺˙ (Molecular Ion) |
| 184/186 | ✓ | ✓ | ✓ | [C₆H₃⁷⁹/⁸¹BrNO]⁺ (Loss of H•) |
| 157/159 | ✓ | ✓ | ✓ | [C₅H₄⁷⁹/⁸¹BrN]⁺˙ (Loss of CO) |
| 156/158 | ✓ | [C₅H₃⁷⁹/⁸¹BrN]⁺ (Loss of CHO) | ||
| 106 | ✓ | ✓ | [C₆H₄NO]⁺ (Loss of Br•) | |
| 78 | ✓ | ✓ | ✓ | [C₅H₄N]⁺ (Loss of Br• and CO) |
| 29 | ✓ | ✓ | ✓ | [CHO]⁺ |
Note: The relative intensities of these peaks will vary significantly between isomers, providing the basis for their differentiation.
Experimental Protocols for GC-MS Analysis
To obtain high-quality, reproducible mass spectra for the comparative analysis of brominated pyridine aldehydes, a robust GC-MS protocol is essential. The following is a generalized, self-validating methodology that can be adapted for specific instrumentation and isomers.
Sample Preparation
-
Solution Preparation: Accurately weigh approximately 1-5 mg of the brominated pyridine aldehyde standard and dissolve it in a suitable high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 100-500 µg/mL.
-
Serial Dilution: Perform serial dilutions to prepare working standards at concentrations appropriate for your instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
Quality Control: Include a solvent blank and a known standard sample in your analytical run to ensure the absence of contamination and to verify system performance.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent), is a good starting point for these analytes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 to 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
Visualizing the Fragmentation Pathways
To further clarify the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for the different isomers.
Caption: Predicted fragmentation of 5-bromopyridine-3-carbaldehyde.
Caption: Predicted fragmentation of 2-bromopyridine-4-carbaldehyde.
Conclusion: A Roadmap for Confident Identification
The mass spectral fragmentation of brominated pyridine aldehydes is a rich source of structural information. By carefully analyzing the molecular ion region for the characteristic bromine isotope pattern and identifying key fragment ions resulting from decarbonylation, debromination, and aldehyde-specific cleavages, researchers can confidently distinguish between isomers. The positional differences of the bromine and aldehyde groups on the pyridine ring create unique electronic environments that favor specific fragmentation pathways, resulting in a distinct "fingerprint" for each isomer in the mass spectrometer. This guide serves as a foundational resource for interpreting these complex spectra and underscores the power of mass spectrometry in modern chemical analysis.
References
-
PubChem. 5-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Duarte, A. M., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1689. [Link]
-
NIST. Pyridine, 2-bromo-. NIST Chemistry WebBook. [Link]
-
NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]
-
PubChem. 2-Bromo-4-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]
Sources
X-Ray Crystallography of Substituted Pyridine-4-Carbaldehydes: In-House Microfocus vs. Synchrotron Sources
Introduction & Mechanistic Context
Substituted pyridine-4-carbaldehydes (e.g., 2-chloropyridine-4-carbaldehyde, 3-fluoropyridine-4-carbaldehyde) and their derivatives are highly versatile synthons in drug discovery, forming the backbone of kinase inhibitors, Schiff bases, and complex metal-organic frameworks[1]. However, obtaining high-quality X-ray crystallographic data for these compounds is notoriously challenging. The introduction of electron-withdrawing halogens fundamentally alters the basicity of the pyridine nitrogen and introduces competing dipole-dipole interactions. This often results in the formation of thin, weakly diffracting needle or plate crystals that are highly prone to non-merohedral twinning.
To accurately resolve their supramolecular assemblies—such as halogen bonding,
Technology Comparison: Analytical Capabilities
In-House Microfocus Diffractometers (Cu K / Mo K )
-
Mechanism: Utilizes high-brilliance microfocus X-ray tubes coupled with modern photon-counting detectors (e.g., EIGER or PILATUS).
-
Performance Profile: Ideal for routine structural validation of well-diffracting crystals (dimensions > 0.05 mm). Copper (Cu K
) radiation is particularly advantageous for determining the absolute configuration of chiral pyridine derivatives due to its enhanced anomalous dispersion signal. -
Limitations: Struggles with microcrystals or severely twinned specimens. The lower photon flux can result in poor high-angle data, making it difficult to accurately model the anisotropic displacement parameters of disordered halogen substituents.
Synchrotron Radiation
-
Mechanism: Employs a particle accelerator to generate highly intense, tunable X-ray beams that are orders of magnitude brighter than in-house sources.
-
Performance Profile: The gold standard for microcrystals (< 0.02 mm), complex twinning, and ultra-high-resolution charge density studies. The high flux allows for rapid data collection with exceptional signal-to-noise ratios, even for extremely small interaction volumes.
-
Limitations: High operational cost, limited facility access, and a high probability of rapid radiation damage to the organic crystal, necessitating strict cryogenic protocols.
Quantitative Data Comparison
The following table summarizes the structural refinement statistics for representative substituted pyridine-4-carbaldehyde derivatives, highlighting the performance differences between the two X-ray sources[2],[3].
| Crystallographic Parameter | In-House Microfocus (Cu K | Synchrotron Radiation (0.979 Å) |
| Representative System | Pyridine-4-carbaldehyde 4-phenylsemicarbazone | 3-Fluoropyridine-4-carbaldehyde Azine |
| Crystal Dimensions (mm) | 0.30 | 0.015 |
| Resolution Limit (Å) | 0.83 | 0.72 |
| Internal Agreement ( | 0.066 | 0.031 |
| 5.2% | 3.1% | |
| 14.3% | 8.5% | |
| Mean | 15.2 | 28.4 |
| Data-to-Parameter Ratio | 13.1 | 22.5 |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must not merely be a list of steps, but a series of causally linked, self-validating actions.
Protocol 1: Controlled Crystallization and Screening
-
Solvent Selection & Causality: Dissolve the substituted pyridine-4-carbaldehyde derivative in a binary solvent system (e.g., ethanol/dichloromethane). The polar solvent disrupts premature hydrogen bonding, while the non-polar solvent controls the dielectric constant.
-
Vapor Diffusion: Place the solution in an inner vial surrounded by an anti-solvent (e.g., hexane) in a sealed outer chamber. Slow diffusion prevents the rapid nucleation that causes twinning in halogenated pyridines.
-
Self-Validation (Optical Screening): Examine the resulting crystals under a cross-polarized optical microscope. Validation Check: Rotate the crystal 360°. If it extinguishes uniformly every 90°, it is a single crystal suitable for diffraction. If it shows patchy or sweeping extinction, it is a multi-crystal aggregate and must be recrystallized.
Protocol 2: Data Collection and Structure Refinement
-
Cryo-Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic vibrations (reducing thermal ellipsoids) and drastically reduces radiation damage, which is critical for synchrotron data collection[3].
-
Data Collection Strategy:
-
In-House: Execute a standard
-scan strategy ensuring a redundancy to accurately merge weak reflections. -
Synchrotron: Utilize a highly attenuated beam initially to check for radiation decay. Collect data in fine
slices (0.1°) to resolve overlapping diffraction spots from potentially twinned lattices.
-
-
Self-Validation (Data Reduction): Integrate the data using standard reduction software. Validation Check: Monitor the
value. An validates the chosen Laue group[2]. If spikes, the crystal symmetry has been overestimated, and the data must be re-processed in a lower symmetry space group. Furthermore, if in the highest resolution shell, truncate the data to prevent noise from artificially inflating the final factor.
Mechanistic Insights: Supramolecular Interactions
The structural integrity of pyridine-4-carbaldehyde derivatives relies heavily on specific intermolecular interactions. For instance, in pyridine-4-carbaldehyde 4-phenylsemicarbazone, the crystal lattice is stabilized by strong N–H···O hydrogen bonds that connect two molecules to form a centrosymmetric synthon, alongside weak C–H···
When the pyridine ring is substituted with a halogen (e.g., 2-chloro or 3-fluoro), the halogen atom introduces competing halogen-bonding networks. Synchrotron data is often required to accurately model the anisotropic displacement parameters of these halogens, which frequently exhibit positional disorder in lower-resolution in-house datasets. Furthermore, in coordination complexes like chloridotetrakis(pyridine-4-carbaldehyde)copper(II) chloride, precise high-resolution X-ray data is mandatory to resolve the slightly distorted square-pyramidal geometry around the metal center without ambiguity[4].
Decision Workflow Visualization
Decision workflow for selecting X-ray diffraction sources based on crystal quality.
References
1.1 - Advanced Journal of Chemistry, Section A. 2.2 - PubMed Central (PMC). 3.3 - PubMed Central (PMC). 4.4 - IUCr Journals.
Sources
Benchmarking Synthetic Routes for 2,3,4-Trisubstituted Pyridines: A Comprehensive Guide for Drug Development
Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Type: Objective Performance Comparison & Protocol Guide
Executive Summary
The pyridine ring is a ubiquitous pharmacophore in modern drug discovery. However, synthesizing 2,3,4-trisubstituted pyridines presents a formidable mechanistic challenge. The inherent electron deficiency of the pyridine core, coupled with the steric crowding of contiguous substituents at the C2, C3, and C4 positions, often leads to poor regioselectivity and low yields in traditional electrophilic aromatic substitution.
As a Senior Application Scientist, I have evaluated the three most robust methodologies for assembling these architectures: (A) De Novo Assembly via the Boger Synthesis , (B) Regioselective Functionalization via 3,4-Pyridyne Intermediates , and (C) Sequential Cross-Coupling on Polyhalogenated Scaffolds . This guide objectively benchmarks these routes, detailing the causality behind the chemistry and providing self-validating experimental protocols to ensure reproducibility in your laboratory.
Route A: De Novo Assembly via Boger Pyridine Synthesis
Mechanistic Causality
The Boger pyridine synthesis bypasses the regioselectivity issues of functionalizing an existing pyridine ring by constructing the ring de novo[1]. It relies on an Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition. A highly electron-deficient 1,2,4-triazine (acting as the azadiene) reacts with an electron-rich dienophile (typically an enamine or enol ether).
The regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) theory: the largest HOMO coefficient of the dienophile aligns with the largest LUMO coefficient of the triazine (C3). Following the [4+2] cycloaddition, the spontaneous extrusion of nitrogen gas (
Fig 1. Inverse electron-demand Diels-Alder (IEDDA) pathway in Boger Pyridine Synthesis.
Self-Validating Experimental Protocol
-
Preparation: In an oven-dried, heavy-walled sealed tube, dissolve the 5-substituted 1,2,4-triazine (1.0 equiv) and the 1,2-disubstituted enamine (1.2 equiv) in anhydrous toluene (0.2 M).
-
Cycloaddition: Seal the tube and heat to 175 °C for 36 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the characteristic bright yellow spot of the triazine indicates consumption. Pressure buildup (due to
evolution) is a positive indicator of the retro-Diels-Alder step.
-
-
Workup: Cool the vessel to room temperature before carefully venting the pressure. Concentrate the crude mixture under reduced pressure.
-
Purification: Purify via flash column chromatography to isolate the 2,3,4-trisubstituted pyridine.
Route B: Regioselective Functionalization via 3,4-Pyridyne Intermediates
Mechanistic Causality
Pyridynes (heteroarynes) are highly reactive intermediates that allow for adjacent double functionalization. Historically, their use was limited by poor regioselectivity. However, utilizing 3-chloro-2-ethoxypyridine solves this[2].
The 2-ethoxy group serves a dual purpose. First, its inductive effect and coordination ability direct the initial lithiation exclusively to the C4 position. Second, upon heating and elimination of LiCl to form the 3,4-pyridyne, the ethoxy group heavily distorts the alkyne geometry (the Aryne Distortion Model). This electronic polarization forces incoming Grignard nucleophiles to attack exclusively at C4. The resulting 3-pyridylmagnesium intermediate is then trapped by an electrophile at C3, yielding a highly decorated 2,3,4-trisubstituted pyridine[2].
Fig 2. Regioselective functionalization via 3,4-pyridyne intermediate generation and trapping.
Self-Validating Experimental Protocol
-
Lithiation: To a solution of 3-chloro-2-ethoxypyridine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under Argon, add
-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.-
Self-Validation Check: Quench a 0.1 mL aliquot with
. GC-MS analysis should confirm >95% deuterium incorporation at the C4 position, validating successful lithiation.
-
-
Pyridyne Generation & Trapping: Add the desired Grignard reagent (RMgX, 1.5 equiv). Slowly warm the reaction mixture to 75 °C and stir for 2 hours. The elevated temperature provides the activation energy necessary for LiCl elimination to form the pyridyne, which is immediately trapped by the Grignard reagent[2].
-
Electrophilic Quench: Cool the mixture back to -78 °C. Add the electrophile (e.g., an aldehyde or iodine, 2.0 equiv). Slowly warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via chromatography.
Route C: Sequential Cross-Coupling on Polyhalogenated Scaffolds
Mechanistic Causality
For late-stage diversification, sequential cross-coupling leverages the inherent electronic differences at the carbon-halogen bonds of polyhalogenated pyridines (e.g., 2,3,4-tribromopyridine). The C2 position is the most electron-deficient due to the adjacent electronegative nitrogen, making it the most susceptible to oxidative addition by Palladium(0). The C4 position is the next most reactive, while the C3 position is the most electron-rich and least reactive.
By carefully controlling temperature and ligand sterics, chemists can perform sequential Suzuki-Miyaura or Negishi couplings without the need for protecting groups. While recent large-scale building block syntheses have popularized 2,3,5-trisubstitution via sulfonyl-directed methods[3], the 2,3,4-pattern relies heavily on this intrinsic oxidative addition gradient.
Self-Validating Experimental Protocol
-
C2-Coupling: Combine 2,3,4-tribromopyridine (1.0 equiv), Boronic Acid A (1.0 equiv),
(5 mol%), and (2.0 equiv) in Toluene/EtOH/ (2:1:1). Heat at 60 °C for 4 hours.-
Self-Validation Check: LC-MS should show a single mass corresponding to the mono-coupled product. If di-coupling is observed, lower the temperature to 50 °C.
-
-
C4-Coupling: Isolate the 2-aryl-3,4-dibromopyridine. Subject it to Boronic Acid B (1.1 equiv) using the same catalyst system, but elevate the temperature to 90 °C for 8 hours.
-
C3-Coupling: Isolate the 2,4-diaryl-3-bromopyridine. For the sterically hindered C3 position, switch to a Buchwald-type ligand. Use Boronic Acid C (1.5 equiv),
(5 mol%), SPhos (10 mol%), and (3.0 equiv) in 1,4-dioxane at 110 °C for 12 hours.
Benchmarking Data & Performance Comparison
To guide your synthetic planning, the following table summarizes the operational metrics of each route based on empirical data and literature precedents.
| Metric | Route A: Boger Synthesis | Route B: 3,4-Pyridyne | Route C: Sequential Coupling |
| Primary Mechanism | [4+2] Cycloaddition (IEDDA) | Elimination / Nucleophilic Addition | Pd-Catalyzed Oxidative Addition |
| Regioselectivity | Excellent (>95:5) | Excellent (>95:5) | Moderate to Good (80:20 to 95:5) |
| Functional Group Tolerance | Moderate (Sensitive to strong nucleophiles) | Low (Requires strictly anhydrous/inert conditions) | High (Tolerates aqueous conditions) |
| Scalability | Good (Atom economical, | Moderate (Exothermic lithiation steps) | Excellent (Standard process chemistry) |
| Average Yield | 60% – 85% | 50% – 75% | 40% – 60% (Over 3 steps) |
| Best Used For... | Complex natural product cores | Rapid library generation (SAR studies) | Late-stage pharmaceutical diversification |
Conclusion & Strategic Recommendations
Selecting the optimal route for 2,3,4-trisubstituted pyridines depends entirely on your project phase:
-
For Discovery Chemistry & SAR: Route B (3,4-Pyridynes) is unmatched. The ability to modularly trap the intermediate with different Grignard reagents and electrophiles allows for the rapid generation of diverse libraries from a single precursor[2].
-
For Complex Target Synthesis: Route A (Boger Synthesis) is the most elegant and regioselective. It is highly recommended when incorporating the pyridine ring into a larger, complex polycyclic framework where late-stage functionalization would be sterically impossible[1].
-
For Process & Scale-Up: Route C (Sequential Coupling) remains the industry standard. Despite lower overall yields across multiple steps, the high functional group tolerance and avoidance of cryogenic temperatures make it the most viable for kilogram-scale manufacturing.
References
- Regioselective difunctionalization of pyridines via 3,4-pyridynes Source: NIH PMC / RSC Advances URL
- Boger pyridine synthesis Source: Grokipedia URL
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
This document provides a detailed protocol for the proper disposal of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, a halogenated pyridine derivative utilized in complex organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and data from structurally analogous compounds, in the absence of a specific Safety Data Sheet for this novel compound.
Understanding the Hazard Profile
2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is a compound that, due to its chemical structure, presents a multi-faceted hazard profile. For the purpose of safe disposal, it is essential to consider the contributions of its constituent functional groups:
-
Brominated Pyridine Core: Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity. Brominated pyridines, in particular, can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Upon thermal decomposition, they can release toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[1]
-
Aldehyde Group: Aldehydes are a reactive class of compounds. While their primary hazard is often flammability and the potential to form explosive peroxides upon prolonged storage with air, they can also be irritants and sensitizers.
-
Methoxymethyl (MOM) Ether: The methoxymethyl ether group is an acetal, which is susceptible to hydrolysis under acidic conditions to release methanol and formaldehyde.[3][4] While generally stable under neutral and basic conditions (pH 4-12), this reactivity must be considered when selecting a disposal pathway.[3]
Inferred Hazard Classification: Based on these structural components, 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde should be treated as a hazardous waste. Its specific classification under the Resource Conservation and Recovery Act (RCRA) would likely fall under codes for toxic and/or ignitable waste, depending on its specific properties.[5]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption of the halogenated organic compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the chemical or its solutions. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any vapors or aerosols. |
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde and its associated waste.
3.1. Waste Segregation and Collection
Proper segregation of chemical waste at the source is paramount to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unreacted or waste 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde solid in a dedicated, labeled, and sealed waste container.
-
The container should be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Solid" and list the full chemical name.
-
-
Liquid Waste:
-
For solutions of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, use a dedicated "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated organic waste streams.
-
Ensure the pH of the waste container is neutral or slightly basic to prevent acid-catalyzed hydrolysis of the MOM ether.
-
-
Contaminated Materials:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Contaminated glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate collected in the "Halogenated Organic Liquid Waste" container. The cleaned glassware can then be washed normally.
-
3.2. On-site Neutralization (Not Recommended)
Due to the potential for hazardous byproducts and the lack of specific reactivity data, on-site neutralization or chemical treatment of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is not recommended for routine disposal. The hydrolysis of the MOM ether under acidic conditions would generate formaldehyde and methanol, both of which are hazardous. Thermal decomposition can produce toxic gases.[8]
3.3. Preparation for Off-site Disposal
-
Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.
-
Store the waste in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Follow your institution's and local regulations for the pickup and disposal of hazardous waste by a licensed environmental services contractor.[5][9]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or poses an inhalation risk, evacuate the entire lab and contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde.
Caption: Decision workflow for the segregation and disposal of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde waste.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For novel compounds like 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, where specific hazard data is limited, a conservative approach based on the known hazards of its structural components is essential. By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- What are the effects of Pyridine on human health and the environment? (2024, January 12). ChemicalBook.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Acspect.
- Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. (n.d.). ECHEMI.
- PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry.
- Pyridine-D5 (D, 99.5%). (2018, September 12). Novachem.
- Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2012, September 10). Thermo Fisher Scientific.
- Methoxymethyl ether. (n.d.). Wikipedia.
- Pyridine. (n.d.). SAFETY DATA SHEET.
- [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed.
- Degradation of pyridines in the environment. (2009, January 9). Taylor & Francis.
- Matrix-Isolation Study of the Thermal Decomposition of Pyridine. (1991, January 1). Arizona State University.
Sources
- 1. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. response.epa.gov [response.epa.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Comprehensive Guide to Safely Handling 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential safety and logistical information for handling 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, a compound for which specific safety data may not be readily available. The procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds, including various bromo-pyridine-carbaldehydes and related aromatic aldehydes.
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the recommended control measures, researchers can mitigate risks and maintain a safe laboratory environment. The information is structured to provide immediate, actionable intelligence for operational and disposal plans.
Anticipated Hazards and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is not available, an analysis of related pyridine and aldehyde compounds allows for a robust inferred hazard assessment. The primary concerns are:
-
Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]
-
Irritation and Corrosion : Expected to cause skin, eye, and respiratory system irritation.[1][6][7] Some related compounds are known to cause severe skin burns and eye damage.[3]
-
Sensitization : May cause an allergic skin reaction.[7]
-
Combustibility : The compound may be a combustible liquid or solid.[3] Vapors may form explosive mixtures with air upon intense heating.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde.
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield. | Provides maximum protection against splashes and airborne particles. Standard safety glasses are insufficient.[6][8][9] |
| Skin | Chemical-resistant gloves (Nitrile recommended) and a lab coat. | Nitrile gloves offer good resistance to a range of chemicals, including pyridines.[10] Always inspect gloves for tears or punctures before use. A lab coat should be worn to protect street clothes and skin.[6][8] |
| Respiratory | Use in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations. | A fume hood is the primary engineering control to minimize inhalation exposure.[10] Respirator use should be based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde from receipt to disposal.
Caption: Workflow for handling 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde.
Step 1: Preparation
-
Information Review : Before starting any work, thoroughly review the safety data for structurally similar compounds.
-
PPE : Don all required personal protective equipment as outlined in the table above.
-
Fume Hood : Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.[10]
Step 2: Handling
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Reaction Setup : Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
Step 3: Cleanup and Disposal
-
Decontamination : Carefully decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Segregation : Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste. Do not mix with incompatible waste streams.[11]
-
Disposal : All waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Contaminated packaging should also be treated as hazardous waste.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10] | Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[10] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Use an inert absorbent material to contain the spill.[6] | Dispose of the absorbed material as hazardous waste. |
Storage and Incompatibilities
Proper storage is critical to maintaining the stability and safety of the compound.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from heat, sparks, and open flames.[13]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14][15]
By adhering to these guidelines, researchers can handle 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
- MilliporeSigma. (2025, December 22).
- Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde.
- Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
- Fisher Scientific. (2009, June 4).
- Fisher Scientific. (2009, September 26).
- Fisher Scientific.
- Fisher Scientific. (2010, November 16).
- Thermo Fisher Scientific. (2025, September 16).
- Jubilant Ingrevia. (2024, February 6).
- Fisher Scientific. (2009, September 26).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPYRIDINE-2-CARBALDEHYDE.
- Santa Cruz Biotechnology. 2-Bromo-3'-methoxyacetophenone.
- ChemicalBook. (2025, July 26).
- Angene Chemical. (2024, September 29).
- Carnegie Mellon University. Pyrophoric Handling Procedure.
- ECHEMI.
- PubChem. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472.
- CATO Research Chemicals Inc. (2025, January 17).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.ca [fishersci.ca]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. cmu.edu [cmu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
